2-Hydroxy-5-methoxynicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-4-2-5(7(10)11)6(9)8-3-4/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJOSMUKUQWVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Hydroxy-5-methoxynicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic routes for the preparation of 2-Hydroxy-5-methoxynicotinic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines several plausible pathways derived from established methodologies for analogous pyridine derivatives. The information presented herein is intended to serve as a foundational resource for researchers to develop a robust and efficient synthesis.
Proposed Synthetic Pathways
Several strategic approaches can be envisioned for the synthesis of this compound, primarily involving the construction of the substituted pyridine ring or the late-stage functionalization of a pre-existing pyridine core. The most promising routes are detailed below.
Route 1: From 2-Amino-5-methoxynicotinic Acid via Diazotization
This classical approach involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.
Caption: Diazotization of an aminonicotinic acid precursor.
Route 2: Hydrolysis of 2-Chloro-5-methoxynicotinic Acid
Nucleophilic aromatic substitution of a chlorine atom at the 2-position of the pyridine ring with a hydroxide source offers a direct route to the target molecule.
Caption: Hydrolysis of a chloronicotinic acid precursor.
Route 3: Synthesis via a 2-Pyridone Intermediate
Building the 2-pyridone (the tautomer of a 2-hydroxypyridine) ring system directly is a powerful strategy. This can be achieved through a multi-component reaction.
Caption: Multi-component synthesis of a 2-pyridone intermediate.
Experimental Protocols
The following are detailed, generalized experimental protocols for the key transformations in the proposed synthetic routes. These are based on procedures reported for structurally similar compounds and may require optimization for the specific synthesis of this compound.
Protocol 1: Diazotization and Hydrolysis of 2-Amino-5-methoxynicotinic Acid
Materials:
-
2-Amino-5-methoxynicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
A solution of 2-amino-5-methoxynicotinic acid (1.0 eq) is prepared in concentrated sulfuric acid and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
The cold solution containing the diazonium salt is then slowly added to a separate vessel containing boiling water.
-
The mixture is heated at reflux for 30 minutes to facilitate the hydrolysis of the diazonium salt.
-
The solution is cooled to room temperature, and the pH is adjusted to 3-4 with a suitable base (e.g., aqueous ammonia) to precipitate the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Protocol 2: Hydrolysis of 2-Chloro-5-methoxynicotinic Acid
Materials:
-
2-Chloro-5-methoxynicotinic acid
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
2-Chloro-5-methoxynicotinic acid (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (excess, e.g., 10 M).
-
The mixture is heated in a sealed pressure vessel to a temperature between 150-200 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is carefully acidified with concentrated hydrochloric acid to a pH of approximately 3.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Protocol 3: Multi-component Synthesis of 5-Methoxy-2-pyridone-3-carboxylic Acid Derivative and Subsequent Hydrolysis
Materials:
-
An appropriate N,N-dimethylformamide dimethyl acetal derived enaminone
-
Ethyl 2-cyanoacetate
-
A primary amine (e.g., methylamine)
-
Basic Alumina (Al₂O₃) or another suitable base catalyst
-
Potassium Hydroxide (KOH)
-
Ethylene Glycol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure: Step A: Synthesis of the 2-Pyridone Intermediate
-
A mixture of the enaminone (1.0 eq), ethyl cyanoacetate (1.0 eq), the primary amine (1.0 eq), and a catalytic amount of basic alumina is heated at 150 °C for 2-3 hours under solvent-free conditions.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the crude product is purified by column chromatography to yield the 5-methoxy-2-pyridone-3-carbonitrile derivative.
Step B: Hydrolysis to this compound
-
A solution of the 5-methoxy-2-pyridone-3-carbonitrile derivative (1.0 eq) and potassium hydroxide (excess) in a mixture of ethylene glycol and water is prepared.[2]
-
The solution is heated to 150-160 °C for 15-30 minutes.[2]
-
The reaction mixture is poured into ice water and acidified to a pH of about 3 with concentrated hydrochloric acid.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key reaction types involved in the proposed syntheses, based on literature for analogous compounds. These values should be considered as starting points for optimization.
Table 1: Diazotization and Hydrolysis of Aminopyridines
| Starting Material Analogue | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | NaNO₂, H₂SO₄; H₂O, Δ | 0-5; 100 | 1; 0.5 | ~70-80 | General Knowledge |
| 4-Aminopyridine | NaNO₂, HCl; H₂O, Δ | 0-5; 100 | 1; 0.5 | ~60-75 | [3] |
Table 2: Hydrolysis of Chloropyridines
| Starting Material Analogue | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-chloro-5-methylnicotinoate | NaOH, Methanol/H₂O | RT | 1.5 | High (for ester hydrolysis) | [4] |
| 2-Chloronicotinic acid | Base (in situ generation) | N/A | N/A | N/A | [5] |
Table 3: Multi-component Synthesis of 2-Pyridones and Subsequent Hydrolysis
| Enaminone Analogue | Active Methylene Compound | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(dimethylamino)-1-phenylprop-2-en-1-one | Ethyl cyanoacetate | Basic Al₂O₃ | 150 | 2-3 | 86-93 | [1] |
| 3-Cyano-2-pyridone | KOH, Ethylene glycol/H₂O | N/A | 150-160 | 0.25 | High | [2] |
General Experimental Workflow
The synthesis of this compound would typically follow a standard organic synthesis workflow.
Caption: A generalized workflow for organic synthesis.
Conclusion
This technical guide outlines several scientifically sound strategies for the synthesis of this compound. While a direct, optimized protocol is not yet published, the presented routes, based on well-established chemical transformations, provide a strong foundation for researchers to develop a successful synthesis. The choice of the optimal route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Further experimental work is necessary to determine the specific reaction conditions and to maximize the yield and purity of the final product.
References
2-Hydroxy-5-methoxynicotinic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxynicotinic acid, a substituted pyridinecarboxylic acid, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to nicotinic acid (Vitamin B3) and other bioactive pyridine derivatives suggests a potential for diverse pharmacological activities. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of this compound, drawing upon data from analogous compounds to build a comprehensive profile.
Chemical and Physical Properties
| Property | This compound (Predicted/Inferred) | 2-Hydroxynicotinic Acid[1][2][3][4] | 3-Hydroxy-4-methoxypyridine-2-carboxylic acid[5] |
| Molecular Formula | C₇H₇NO₄ | C₆H₅NO₃ | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol | 139.11 g/mol | 169.13 g/mol |
| Appearance | Predicted to be a solid | White to light yellow powder[6] | - |
| Melting Point | Not available | 258-261 °C[6] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to be soluble in water and polar organic solvents | Soluble in water[6] | Not available |
| pKa | Not available | Weakly acidic[6] | Not available |
| CAS Number | Not available | 609-71-2 | 210300-09-7 |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not currently published. However, based on the known spectra of analogous compounds, the following characteristic peaks can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methoxy group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H (position 4) | 7.8 - 8.2 | d |
| Pyridine H (position 6) | 7.0 - 7.4 | d |
| Methoxy H (-OCH₃) | 3.8 - 4.0 | s |
| Hydroxyl H (-OH) | Broad singlet, variable | s |
| Carboxylic Acid H (-COOH) | Broad singlet, variable | s |
Predicted chemical shifts are based on data from similar structures such as 2-hydroxy-5-pyridinecarboxylic acid[7].
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-2 (C-OH) | 160 - 165 |
| C-5 (C-OCH₃) | 145 - 155 |
| C-3 (C-COOH) | 120 - 125 |
| C-4 | 130 - 140 |
| C-6 | 110 - 120 |
| -OCH₃ | 55 - 60 |
Predicted chemical shifts are based on general values for substituted pyridines and carboxylic acids[8][9][10].
FT-IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, methoxy, carbonyl, and aromatic functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Hydrogen-bonded hydroxyl stretch |
| O-H (Phenolic) | 3200-3600 (broad) | Hydroxyl stretch |
| C-H (Aromatic) | 3000-3100 | Aromatic C-H stretch |
| C=O (Carboxylic Acid) | 1680-1720 | Carbonyl stretch |
| C=C, C=N (Aromatic Ring) | 1450-1600 | Aromatic ring vibrations |
| C-O (Methoxy) | 1000-1300 | C-O stretch |
Predicted wavenumbers are based on typical values for carboxylic acids and aromatic compounds[11][12][13][14].
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]+ | 169 |
| [M-H]⁻ | 168 |
| [M-COOH]⁺ | 124 |
Synthesis
A specific, optimized synthesis for this compound is not detailed in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted nicotinic acids. One potential approach involves the modification of a pre-existing pyridine ring.
Proposed Synthetic Pathway
Caption: A potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Hydroxy-5-methoxypyridine
A potential route to the intermediate 2-hydroxy-5-methoxypyridine could start from 2-amino-5-methoxypyridine. The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. This is a standard transformation in aromatic chemistry[3].
Step 2: Carboxylation of 2-Hydroxy-5-methoxypyridine
The introduction of a carboxylic acid group at the 3-position of the pyridine ring could potentially be achieved through a Kolbe-Schmitt type reaction, where the pyridinolate is reacted with carbon dioxide under pressure. Alternatively, lithiation of the pyridine ring followed by quenching with carbon dioxide could be explored. The synthesis of similar hydroxypyridine carboxylic acids has been reported through various methods, including the reaction of coumalic acid esters with ammonia[15].
Biological Activity and Potential Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, the activities of related nicotinic acid and hydroxypyridine derivatives provide insights into its potential pharmacological profile.
Derivatives of nicotinic acid have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects[7][16]. The presence of both a hydroxyl and a methoxy group on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. Hydroxybenzoic and hydroxycinnamic acid derivatives are known to exert their effects through various mechanisms, including antioxidant and anti-inflammatory pathways[17].
Potential Signaling Pathway Involvement
Given the anti-inflammatory and potential anticancer activities of related compounds, this compound could plausibly interact with signaling pathways involved in inflammation and cell proliferation. For instance, many anti-inflammatory agents target the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory cytokines.
Caption: A hypothetical anti-inflammatory mechanism of action.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro assays would be necessary.
Anti-inflammatory Activity Assay
Cell Culture: Murine macrophage cell line RAW 264.7 can be used. Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
Nitric Oxide (NO) Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Measure cell viability using the MTT assay to exclude cytotoxic effects.
Cytotoxicity Assay
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) can be used.
MTT Assay:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery. While direct experimental data is currently limited, analysis of its structural analogs provides a strong foundation for predicting its chemical and physical properties, as well as its potential biological activities. The synthesis and subsequent pharmacological evaluation of this compound are warranted to fully elucidate its therapeutic potential. This technical guide serves as a comprehensive resource to stimulate and guide future research efforts into this promising chemical entity.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Methyl-3-hydroxy-5-formylpyridine-4-carboxylate (HMDB0006954) [hmdb.ca]
- 2. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-4-methoxypyridine-2-carboxylic acid | C7H7NO4 | CID 11041121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-6-methylpyridine-3-carboxylic acid(38116-61-9) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR [m.chemicalbook.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
Elucidating the Structure of 2-Hydroxy-5-methoxynicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Hydroxy-5-methoxynicotinic acid. While direct experimental data for this specific compound is not extensively available in public databases, this document outlines a standard analytical workflow and presents predicted spectroscopic data based on structurally similar compounds. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel nicotinic acid derivatives.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for this compound is presented below. These values are computationally derived and provide a preliminary understanding of the molecule's characteristics.
| Property | Predicted Value |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.14 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 169.03750804 g/mol |
| Topological Polar Surface Area | 79.9 Ų |
Proposed Workflow for Structure Elucidation
The structural confirmation of a newly synthesized compound like this compound requires a multi-faceted analytical approach. The following workflow outlines the key experimental stages, from initial synthesis to final structural verification.
Caption: A typical experimental workflow for the synthesis and structural elucidation of a novel chemical compound.
Molecular Structure
The proposed chemical structure of this compound is depicted below. The elucidation of this structure relies on the comprehensive analysis of spectroscopic data.
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related analogs.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~10.0 - 11.0 | Singlet (broad) | 1H | -OH |
| ~8.0 - 8.2 | Singlet | 1H | H-6 (Pyridine ring) |
| ~7.4 - 7.6 | Singlet | 1H | H-4 (Pyridine ring) |
| ~3.8 - 3.9 | Singlet | 3H | -OCH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | -COOH |
| ~165 | C-2 |
| ~150 | C-5 |
| ~145 | C-6 |
| ~120 | C-3 |
| ~110 | C-4 |
| ~56 | -OCH₃ |
IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Broad | O-H stretch (Phenolic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
Mass Spectrometry Data
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular Ion) |
| 152 | [M - OH]⁺ |
| 124 | [M - COOH]⁺ |
| 109 | [M - COOH - CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures for the characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A greater number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI: Infuse the sample solution directly into the source. Acquire data in both positive and negative ion modes.
-
EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.
Potential Signaling Pathway Involvement
Nicotinic acid and its derivatives are known to interact with various biological pathways. While the specific targets of this compound are yet to be determined, a plausible mechanism of action could involve the G-protein coupled receptor, GPR109A (also known as niacin receptor 1).
Caption: A potential signaling pathway for this compound via the GPR109A receptor.
This guide provides a foundational framework for the structural elucidation of this compound. The combination of predicted data and standardized experimental protocols offers a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further experimental validation is necessary to confirm the precise spectroscopic characteristics and biological activity of this compound.
The Biological Potential of 2-Hydroxy-5-methoxynicotinic Acid and its Derivatives: A Technical Overview for Drug Discovery Professionals
Introduction
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The strategic functionalization of the pyridine ring can significantly modulate their pharmacological profiles. This technical guide focuses on the biological activities of 2-Hydroxy-5-methoxynicotinic acid and its derivatives, a class of compounds with potential therapeutic applications. While direct research on this specific scaffold is emerging, this document synthesizes data from structurally related compounds to highlight its potential in areas such as anticancer and antimicrobial research. The presence of both a hydroxyl and a methoxy group on the aromatic ring is a common feature in many biologically active natural products and synthetic molecules, often contributing to their antioxidant, cytotoxic, and enzyme-inhibiting properties.
Potential Biological Activities
Based on the analysis of structurally similar compounds, derivatives of this compound are anticipated to exhibit several key biological activities:
-
Anticancer Activity: The hydroxy and methoxy substitution pattern is frequently associated with cytotoxicity against various cancer cell lines. These functionalities can contribute to the molecule's ability to induce apoptosis, arrest the cell cycle, and interfere with cancer cell signaling pathways.
-
Antimicrobial Activity: Aromatic acids and their derivatives containing hydroxyl and methoxy groups have demonstrated inhibitory effects against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Enzyme Inhibition: The structural motifs present in this compound derivatives make them potential candidates for enzyme inhibitors. For instance, similar structures have been shown to inhibit kinases, topoisomerases, and other enzymes crucial for disease progression.
-
Antioxidant Activity: Phenolic hydroxyl groups are well-known for their ability to scavenge free radicals. The combination of a hydroxyl and a methoxy group can enhance this antioxidant potential, which is beneficial in combating oxidative stress-related diseases.
Quantitative Data on Related Compounds
To provide a quantitative perspective, the following table summarizes the anticancer and antimicrobial activities of various compounds bearing hydroxy and methoxy substitutions on an aromatic ring, which are structurally related to this compound derivatives. These data serve as a valuable reference for predicting the potential potency of this class of compounds.
| Compound Class | Specific Derivative | Activity Type | Cell Line/Organism | IC50 / MIC (µM) | Reference |
| Methoxyflavones | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Anticancer | MCF-7 | 3.71 | [1] |
| Methoxyflavones | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | Anticancer | MDA-MB-231 | 21.27 | [1] |
| Methoxyflavones | 5,7-dihydroxy-3,6,4′-TMF | Anticancer | A2058 | 3.92 | [1] |
| Methoxyflavones | 5,7,5′-trihydroxy-3,6,3′,4′-TeMF | Anticancer | A2058 | 8.18 | [1] |
| Xanthones | Compound 5 (a novel derivative) | Anticancer | WiDr | 37.8 | [2][3][4] |
| Hydroxyxanthones | Hydroxyxanthone 3a | Anticancer | MCF-7 | 184 | [5] |
| Hydroxyxanthones | Hydroxyxanthone 3c | Anticancer | WiDr | 209 | [5] |
| Hydroxyxanthones | Hydroxyxanthone 3c | Anticancer | HeLa | 241 | [5] |
| Pyrazolo[4,3-c]hexahydropyridines | Compound 31 | Anticancer | MDA-MB-231 | 4.2 | [6] |
| Pyrazolo[4,3-c]hexahydropyridines | Compound 31 | Anticancer | MCF-7 | 2.4 | [6] |
| N-Substituted-β-amino Acids | - | Antimicrobial | Staphylococcus aureus | - | [7] |
| N-Substituted-β-amino Acids | - | Antimicrobial | Mycobacterium luteum | - | [7] |
| N-Substituted-β-amino Acids | - | Antifungal | Candida tenuis | - | [7] |
| N-Substituted-β-amino Acids | - | Antifungal | Aspergillus niger | - | [7] |
Note: IC50 represents the half-maximal inhibitory concentration. MIC represents the minimum inhibitory concentration. The specific structures of all compounds are detailed in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for assessing the key biological activities mentioned.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, WiDr) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[2][3][4]
-
Compound Treatment: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a further 48-72 hours.[1]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.[8]
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (microorganism without compound) and negative control wells (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives, particularly their anticancer activity, are likely mediated through the modulation of specific cellular signaling pathways. A common pathway implicated in drug-induced cancer cell death is the intrinsic apoptosis pathway.
Caption: Intrinsic apoptosis pathway potentially activated by this compound derivatives.
The workflow for discovering and evaluating novel derivatives of this compound typically follows a multi-step process from synthesis to biological characterization.
Caption: A typical workflow for the discovery and development of novel bioactive compounds.
Conclusion
While direct and extensive research on this compound and its derivatives is still in its early stages, the analysis of structurally analogous compounds strongly suggests a promising potential for this chemical scaffold in drug discovery. The presence of hydroxyl and methoxy functional groups on the nicotinic acid core provides a strong rationale for investigating their anticancer, antimicrobial, and enzyme-inhibitory activities. The quantitative data from related compounds offer valuable benchmarks for future studies. The experimental protocols and conceptual workflows outlined in this guide provide a solid framework for researchers and drug development professionals to systematically explore the therapeutic potential of this intriguing class of molecules. Further synthesis and rigorous biological evaluation are warranted to unlock the full potential of this compound derivatives as novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties [mdpi.com]
- 8. turkjps.org [turkjps.org]
An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzoic Acid
Disclaimer: Initial searches for "2-Hydroxy-5-methoxynicotinic acid" did not yield specific results. The structural similarity in the name suggests a possible confusion with "2-Hydroxy-5-methoxybenzoic acid," a compound for which extensive data is available. This guide will focus on the latter, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.
Introduction
2-Hydroxy-5-methoxybenzoic acid, also known as 5-methoxysalicylic acid, is an aromatic organic compound with a range of applications in chemical synthesis and potential biological activities. It is a derivative of salicylic acid and an isomer of vanillic acid. This document provides a comprehensive overview of its chemical identifiers, physical and chemical properties, experimental protocols for its synthesis, and insights into its biological relevance, particularly concerning related signaling pathways.
Chemical Identifiers and Properties
Accurate identification and characterization are crucial in scientific research. The following tables summarize the key identifiers and physicochemical properties of 2-Hydroxy-5-methoxybenzoic acid.
Table 1: Chemical Identifiers for 2-Hydroxy-5-methoxybenzoic Acid
| Identifier Type | Identifier |
| CAS Number | 2612-02-4[1][2] |
| EC Number | 220-037-8[1] |
| PubChem CID | 75787 |
| ChemSpider ID | 68296 |
| InChI | InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)[1] |
| InChIKey | IZZIWIAOVZOBLF-UHFFFAOYSA-N[1] |
| SMILES | COC1=CC(=C(C=C1)O)C(=O)O |
| Synonyms | 5-Methoxysalicylic acid, 6-Hydroxy-m-anisic acid, 5-Methoxy-2-hydroxybenzoic acid[2] |
Table 2: Physicochemical Properties of 2-Hydroxy-5-methoxybenzoic Acid
| Property | Value |
| Molecular Formula | C8H8O4[1][2] |
| Molecular Weight | 168.15 g/mol [1][2] |
| Appearance | Powder[1] |
| Melting Point | 141-143 °C[1] |
| Assay | ≥98%[1] |
Experimental Protocols
The synthesis of 2-Hydroxy-5-methoxybenzoic acid can be achieved through various methods. Below is a generalized experimental protocol based on the carboxylation of p-methoxyphenol, a common route for synthesizing salicylic acid derivatives.
This protocol describes the carboxylation of 4-methoxyphenol to yield 2-Hydroxy-5-methoxybenzoic acid.
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Carbon dioxide (CO2) gas, high pressure
-
Sulfuric acid (H2SO4), concentrated
-
Water, deionized
-
Ethanol
-
Pressure reactor (autoclave)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Preparation of Sodium 4-Methoxyphenoxide:
-
In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in a minimal amount of water.
-
To this solution, add one molar equivalent of 4-methoxyphenol.
-
Heat the mixture gently under vacuum to remove the water, resulting in the dry sodium salt of 4-methoxyphenol.
-
-
Carboxylation Reaction:
-
Transfer the dried sodium 4-methoxyphenoxide to a high-pressure autoclave.
-
Seal the reactor and introduce carbon dioxide gas at a high pressure (typically 5-100 atm).
-
Heat the reactor to a temperature range of 120-150 °C while stirring continuously.
-
Maintain these conditions for several hours to allow the carboxylation to proceed.
-
-
Work-up and Purification:
-
After cooling the reactor to room temperature, carefully release the pressure.
-
Dissolve the solid product in hot water.
-
Acidify the aqueous solution with concentrated sulfuric acid to a pH of approximately 2-3. This will precipitate the 2-Hydroxy-5-methoxybenzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Hydroxy-5-methoxybenzoic acid.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Determine the melting point and compare it with the literature value.
-
Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
References
An In-depth Technical Guide on the Solubility and Stability of 2-Hydroxy-5-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties of Related Compounds
To offer a comparative perspective, the following table summarizes the physicochemical properties of 2-Hydroxy-5-methoxybenzoic acid, a structurally related compound. It is crucial to note that while the methoxy and hydroxyl substitutions are identical, the core aromatic ring (benzene vs. pyridine) will influence the overall properties.
| Property | 2-Hydroxy-5-methoxybenzoic acid | Reference |
| Molecular Formula | C₈H₈O₄ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Melting Point | 141-143 °C | [2] |
| Solubility | Water: 1.7 g/L (10 °C) | [3] |
Another relevant analogue is 2-Hydroxypyridine-3-carboxylic acid, which shares the same core heterocyclic structure.
| Property | 2-Hydroxypyridine-3-carboxylic acid | Reference |
| Molecular Formula | C₆H₅NO₃ | |
| Molecular Weight | 139.11 g/mol | |
| Melting Point | 258-261 °C | [4] |
| Solubility | Formic acid: 50 mg/mL | [4][5] |
Solubility Determination: Experimental Protocols
A systematic approach to determining the solubility of 2-Hydroxy-5-methoxynicotinic acid in various solvents is essential for formulation development and other applications.
Qualitative Solubility Assessment
A preliminary qualitative assessment can be performed to classify the compound's general solubility.
Protocol:
-
Sample Preparation: Accurately weigh 25 mg of this compound.
-
Solvent Addition: In a small test tube, add 0.75 mL of the test solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) in small portions.
-
Mixing: After each addition, vortex the mixture vigorously for 30 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A small amount of solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
This process can be visualized through the following workflow:
Quantitative Solubility Determination (Shake-Flask Method)
For precise solubility data, the shake-flask method followed by a suitable analytical technique is recommended.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Analysis:
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
-
The logical flow of this quantitative method is illustrated below:
Stability Assessment: Experimental Protocols
Forced degradation studies are crucial to understand the intrinsic stability of this compound and to identify potential degradation products.[8] These studies expose the compound to stress conditions more severe than accelerated stability testing.[9]
Forced Degradation Studies
General Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At each time point, withdraw a sample.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
-
The following table provides a summary of typical stress conditions for forced degradation studies.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Heat | 80 °C | 24, 48 hours |
| Photolytic | UV/Visible Light | Room Temperature | As per ICH Q1B |
A diagrammatic representation of the forced degradation workflow is provided below:
Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.
Method Development Parameters:
-
Column: A C18 reversed-phase column is a common starting point for polar aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized to ensure good peak shape and retention.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide provides a foundational framework for researchers and drug development professionals working with this compound. While specific experimental data on its solubility and stability are currently limited, the provided protocols and data on related compounds offer a robust starting point for its comprehensive characterization. The systematic application of the described experimental workflows will enable the generation of critical data to support the advancement of research and development involving this compound.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2-Hydroxy-5-methoxybenzoic acid 98 2612-02-4 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 2-羟基吡啶-3-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. alkalisci.com [alkalisci.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Potential Therapeutic Targets of 2-Hydroxy-5-methoxynicotinic Acid: A Technical Guide
Introduction
2-Hydroxy-5-methoxynicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent for dyslipidemia. The primary pharmacological effects of nicotinic acid are mediated through the activation of the GPR109A receptor.[1][2] This receptor is a member of the G-protein coupled receptor family and is predominantly expressed in adipocytes and immune cells such as macrophages.[3] Its activation initiates a cascade of intracellular events that lead to beneficial effects on lipid profiles and inflammatory responses. This document provides a technical overview of GPR109A as the potential therapeutic target for this compound, detailing its mechanism of action, signaling pathways, and methods for its investigation.
Core Therapeutic Target: GPR109A (HCA₂)
GPR109A is a Gαi-coupled receptor, and its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels, which is the cornerstone of its therapeutic effects.[3]
Data Presentation: Quantitative Parameters of GPR109A Ligands
While specific data for this compound is unavailable, the following table summarizes quantitative data for known GPR109A agonists to provide a comparative context for researchers.
| Compound | Receptor | Assay Type | EC₅₀ / IC₅₀ / Kᵢ | Species | Reference |
| Nicotinic Acid | GPR109A | Calcium Mobilization | EC₅₀ = 52 nM | Human | [2] |
| Acipimox | GPR109A | Not Specified | High Affinity | Human | [4] |
| Acifran | GPR109A | Not Specified | High Affinity | Human | [4] |
| β-Hydroxybutyrate | GPR109A | Not Specified | EC₅₀ ≈ 700 µM | Human | [4] |
| Hippuric Acid | GPR109A | MD Simulations | Higher affinity than GPR109B | Human | [5] |
| MK-6892 | GPR109A | Calcium Mobilization | EC₅₀ = 74 nM | Human | [2] |
Signaling Pathways
The activation of GPR109A initiates two primary signaling pathways: a G-protein-dependent pathway and a β-arrestin-mediated pathway.
Gαi-Mediated Anti-Lipolytic Pathway
The canonical signaling pathway for GPR109A in adipocytes involves the Gαi subunit of the heterotrimeric G-protein.
References
- 1. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic History of 2-Hydroxy-5-methoxynicotinic Acid: A Molecule in the Shadows of its Analogs
Researchers, scientists, and drug development professionals delving into the vast landscape of nicotinic acid derivatives may find themselves searching for the history and discovery of a seemingly simple molecule: 2-Hydroxy-5-methoxynicotinic acid. However, a comprehensive review of scientific literature and historical records reveals a notable absence of a defined discovery narrative for this specific compound. Unlike its well-documented parent, nicotinic acid (Vitamin B3), this compound does not appear to have a landmark discovery associated with a specific researcher, institution, or even a targeted therapeutic application that spurred its initial synthesis and characterization.
The history of nicotinic acid itself is rich and intertwined with the fight against the nutritional deficiency disease pellagra. Initially synthesized in 1867 through the oxidation of nicotine, its vital role as a vitamin was not understood until the work of American biochemist Conrad Arnold Elvehjem in 1937. This discovery led to the fortification of grain products and a dramatic decrease in pellagra. The subsequent exploration of nicotinic acid's pharmacological effects uncovered its potent lipid-lowering capabilities, a discovery made by Canadian pathologist Rudolf Altschul 50 years ago, cementing its place in the therapeutic arsenal against dyslipidemia.
It is within this broader context of exploring nicotinic acid derivatives for therapeutic purposes that this compound likely emerged, not as a singular discovery, but as one of many structural analogs synthesized in the course of structure-activity relationship (SAR) studies. The addition of hydroxyl and methoxy groups to the pyridine ring of nicotinic acid is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and to explore its interaction with biological targets.
While a dedicated history for this compound is elusive, we can infer its potential scientific interest by examining related and structurally similar compounds. The following sections provide an overview of the synthesis and biological activities of analogous molecules, which may offer insights into the potential properties and synthetic pathways applicable to this compound.
Potential Synthetic Pathways
Hypothetical Synthetic Workflow:
Caption: A generalized, hypothetical workflow for the synthesis of this compound.
Inferred Biological Activity and Potential Applications
The biological activity of this compound has not been extensively studied. However, based on the known activities of other hydroxylated and methoxylated aromatic acids, some potential areas of interest can be proposed. Nicotinic acid and its derivatives have been investigated for a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticonvulsant activities. The presence of hydroxyl and methoxy groups can influence these activities. For instance, methoxylated derivatives of cinnamic acid have demonstrated higher biological activity than their corresponding hydroxyderivatives in some studies.
Potential Signaling Pathway Interactions:
Given that nicotinic acid is a well-known agonist for the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), which mediates its lipid-lowering effects and the common side effect of flushing, it is plausible that this compound could also interact with this receptor. The substitution pattern on the pyridine ring would be expected to modulate the binding affinity and efficacy at this and other potential targets.
Caption: A simplified diagram of the GPR109A signaling pathway, a potential target for nicotinic acid derivatives.
Tabular Summary of Analogous Compound Data
To provide a framework for understanding the potential properties of this compound, the following table summarizes key data for structurally related compounds found in the public domain.
| Compound Name | CAS Number | Molecular Formula | Key Application/Activity |
| 2-Hydroxy-5-methoxybenzoic acid | 2612-02-4 | C₈H₈O₄ | Used as a matrix in MALDI mass spectrometry. |
| 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 | C₈H₈O₃ | Organic synthesis intermediate.[1] |
| Nicotinic Acid (Niacin) | 59-67-6 | C₆H₅NO₂ | Vitamin B3; Treatment of dyslipidemia. |
Conclusion
References
Spectroscopic Characterization of 2-Hydroxy-5-methoxynicotinic Acid: A Technical Guide
Introduction
2-Hydroxy-5-methoxynicotinic acid is a substituted pyridine carboxylic acid. The unique arrangement of its functional groups—a hydroxyl, a methoxy, and a carboxylic acid on a pyridine ring—makes it a molecule of interest for researchers in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical, for which spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable. This document serves as a technical guide to the spectroscopic analysis of this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show two distinct aromatic proton signals on the pyridine ring, a signal for the methoxy group protons, and exchangeable protons from the hydroxyl and carboxylic acid groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~9.0 - 11.0 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |
| ~8.1 | Doublet (d) | 1H | H-6 (Pyridine Ring) |
| ~7.4 | Doublet (d) | 1H | H-4 (Pyridine Ring) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carboxylic Acid Carbon (C-7) |
| ~160 | C-2 (Attached to -OH) |
| ~148 | C-5 (Attached to -OCH₃) |
| ~140 | C-6 |
| ~125 | C-3 (Carboxylic Acid attached) |
| ~115 | C-4 |
| ~56 | Methoxy Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH) |
| ~3200 | Broad | O-H Stretch | Phenolic Hydroxyl (-OH) |
| ~1700 | Strong | C=O Stretch | Carboxylic Acid (-COOH) |
| 1610, 1580 | Medium-Strong | C=C & C=N Stretch | Pyridine Ring |
| ~1250 | Strong | C-O Stretch | Aryl Ether (-OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula for this compound is C₇H₇NO₄, with a molecular weight of 169.14 g/mol .
| m/z Value | Predicted Fragment | Interpretation |
| 169 | [M]⁺ or [M+H]⁺ | Molecular Ion or Protonated Molecule |
| 152 | [M-OH]⁺ | Loss of hydroxyl radical from COOH |
| 124 | [M-COOH]⁺ | Loss of the carboxylic acid group (decarboxylation) |
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons as it allows for their observation.
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : -2 to 16 ppm.
-
Number of Scans : 16-64, depending on sample concentration.
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 0 to 200 ppm.
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
IR Spectroscopy
-
Sample Preparation : Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly onto the ATR crystal.
-
Instrument : Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Acquisition :
-
Scan Range : 4000 to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Background : A background spectrum of the clean, empty ATR crystal must be collected prior to sample analysis.
-
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Acquisition :
-
Ionization Mode : ESI, operated in both positive and negative ion modes to determine the best ionization efficiency.
-
Mass Range : m/z 50-500.
-
Analysis : Perform a full scan MS to identify the molecular ion. Follow up with a tandem MS (MS/MS) experiment on the parent ion (m/z 169) to obtain fragmentation data for structural confirmation.
-
Visualization of Analytical Workflow
Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.
Caption: Workflow for the synthesis and structural elucidation of a target compound.
Caption: Integration of complementary data from different spectroscopic techniques.
Navigating the Acquisition of 2-Hydroxy-5-methoxynicotinic Acid: A Guide for Researchers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Procurement of 2-Hydroxy-5-methoxynicotinic Acid.
Executive Summary
Commercial Unavailability of this compound
Initial investigations into the commercial supply of this compound have determined that it is not a stock item in the catalogs of major chemical vendors. Searches for this compound frequently lead to a related but distinct molecule, 2-Hydroxy-5-methoxybenzoic acid. This indicates a high likelihood that this compound is either a novel compound, a highly specialized research chemical with limited demand, or is referred to by a different nomenclature in commercial contexts which is not immediately apparent.
It is crucial for researchers to recognize the structural difference between the intended nicotinic acid derivative and the more common benzoic acid analogue to avoid erroneous procurement.
Distinguishing this compound from 2-Hydroxy-5-methoxybenzoic Acid
The core structural difference lies in the aromatic ring. This compound contains a pyridine ring, characterized by the presence of a nitrogen atom, whereas 2-Hydroxy-5-methoxybenzoic acid is based on a benzene ring. This seemingly small difference has profound implications for the chemical and biological properties of the molecules.
To illustrate this critical distinction, the following diagram outlines the chemical structures.
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Hydroxy-5-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Hydroxy-5-methoxynicotinic acid in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with UV detection (HPLC-UV).
Introduction
This compound is a metabolite of interest in various research areas, including drug metabolism and biochemistry. Accurate and precise quantification of this analyte in biological samples such as plasma and urine is crucial for pharmacokinetic studies and understanding its physiological roles. The methods outlined below provide a robust framework for achieving reliable quantitative results.
Analytical Methods Overview
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification, offering excellent specificity by monitoring unique precursor-to-product ion transitions.[1] This is particularly advantageous when analyzing complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely accessible and robust technique for the quantification of compounds with a suitable chromophore.[2] While generally less sensitive and selective than LC-MS/MS, it can be optimized to provide reliable quantitative data for this compound.
Experimental Protocols
LC-MS/MS Quantification Protocol
This protocol provides a general framework for the development of a quantitative LC-MS/MS assay for this compound in human plasma.
3.1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[3]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.2. Liquid Chromatography Parameters
A reversed-phase separation is suitable for this polar analyte.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
3.1.3. Mass Spectrometry Parameters (Hypothetical)
Note: The following MRM transitions are predicted based on the structure of this compound and require experimental optimization on the specific mass spectrometer being used.
The molecular weight of this compound (C₇H₇NO₄) is 169.13 g/mol . In negative ion mode, the precursor ion would be [M-H]⁻ at m/z 168.1. Plausible fragment ions could result from the loss of CO₂ (m/z 124.1) or other characteristic fragments.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 168.1 |
| Product Ion (Q3) | m/z 124.1 (Quantifier), additional transition for confirmation |
| Collision Energy (CE) | To be optimized experimentally |
| Dwell Time | 100 ms |
3.1.4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should be consistent across different lots of matrix |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, bench-top, long-term) |
HPLC-UV Quantification Protocol
This protocol is an alternative for laboratories without access to mass spectrometry.
3.2.1. Sample Preparation
The same protein precipitation protocol as described in section 3.1.1 can be used.
3.2.2. HPLC-UV Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Wavelength | To be determined by UV scan (likely around 260-300 nm) |
| Isocratic/Gradient | An isocratic or gradient elution may be developed based on the retention of the analyte and potential interferences. |
3.2.3. Method Validation
The HPLC-UV method should be validated similarly to the LC-MS/MS method, with particular attention to specificity to ensure that co-eluting matrix components do not interfere with the analyte peak.
Data Presentation
Quantitative data from method validation should be summarized for clarity and easy comparison. Below are example tables for presenting validation results.
Table 1: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 18 |
| Low | 3 | 97 - 103 | < 10 | 96 - 104 | < 12 |
| Medium | 100 | 98 - 102 | < 8 | 97 - 103 | < 10 |
| High | 800 | 99 - 101 | < 5 | 98 - 102 | < 7 |
Table 3: Stability Data
| Stability Condition | Duration | Temperature | Accuracy (%) |
| Bench-top | 4 hours | Room Temp. | 96 - 104 |
| Freeze-thaw cycles | 3 cycles | -80°C to RT | 95 - 105 |
| Long-term storage | 30 days | -80°C | 94 - 106 |
| Post-preparative (in autosampler) | 24 hours | 4°C | 97 - 103 |
Visualizations
References
Application Note: HPLC-UV Method for the Analysis of 2-Hydroxy-5-methoxynicotinic Acid
Introduction
2-Hydroxy-5-methoxynicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for its quantification is essential for both quality control during manufacturing and for research and development purposes. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate and precise determination of this compound. The method is suitable for researchers, scientists, and drug development professionals.
Physicochemical Properties of the Analyte
-
Compound Name: this compound
-
Molecular Formula: C₇H₇NO₄
-
Molecular Weight: 169.13 g/mol
-
Chemical Structure:
-
General Properties: Based on its structure, the compound is expected to be a polar aromatic carboxylic acid. Information on a structurally similar compound, 2-hydroxy-5-methoxybenzoic acid, indicates a molecular weight of 168.15 g/mol and a melting point in the range of 141-143 °C[1]. The solubility of 2-hydroxy-5-methoxybenzoic acid is reported as 1.7 g/L at 10 °C[2].
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions have been optimized for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 10-50% B10-12 min: 50-10% B12-15 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 236 nm and 334 nm (based on absorbance maxima of similar compounds[3]) |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of methanol and deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of a 50:50 mixture of methanol and deionized water to achieve a theoretical concentration within the calibration range.
-
Sonicate the sample solution for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Method Validation
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.[4]
1. System Suitability
System suitability was assessed by injecting the 50 µg/mL standard solution six times. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 6800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.85% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | 0.25% |
2. Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = 45872x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
3. Precision
Precision was determined by performing six replicate injections of a standard solution at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision).
| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| 10 | 1.2% | 1.8% |
| 50 | 0.9% | 1.3% |
| 90 | 0.7% | 1.1% |
4. Accuracy
Accuracy was determined by the standard addition method. A known amount of the standard was spiked into a sample at three different concentration levels. The recovery was then calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 20 | 19.7 | 98.5% |
| 50 | 50.8 | 101.6% |
| 80 | 79.2 | 99.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Signal-to-Noise Ratio | Result (µg/mL) |
| LOD | 3:1 | 0.3 |
| LOQ | 10:1 | 1.0 |
Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The developed HPLC-UV method provides a simple, accurate, and reliable means for the quantitative analysis of this compound. The method is highly linear over a wide concentration range and demonstrates excellent precision and accuracy. The short run time and simple mobile phase composition make it suitable for routine quality control and research applications in the pharmaceutical industry.
References
Application Notes and Protocols for 2-Hydroxy-5-methoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Due to the limited availability of specific synthetic protocols for 2-Hydroxy-5-methoxynicotinic acid, this document focuses on the closely related and well-documented compound, 2-Hydroxy-5-methoxybenzoic acid . This versatile building block is instrumental in the synthesis of a variety of organic molecules, particularly those with potential pharmaceutical applications. Its bifunctional nature, possessing both a carboxylic acid and a phenol group, allows for a range of chemical transformations.
Overview of Synthetic Applications
2-Hydroxy-5-methoxybenzoic acid serves as a key starting material and intermediate in several important organic transformations. Its applications include, but are not limited to:
-
Esterification and Etherification Reactions: The carboxylic acid and phenol moieties can be selectively functionalized to produce a variety of esters and ethers, which are common intermediates in multi-step syntheses.
-
Synthesis of Heterocyclic Compounds: It is a valuable precursor for the synthesis of various heterocyclic systems, such as benzofurans and chromenones.
-
Precursor for Bioactive Molecules: This compound is a building block in the synthesis of molecules with potential biological activities, including anti-inflammatory and anticancer agents.
Key Experiments and Protocols
This section details the experimental procedures for key reactions involving 2-Hydroxy-5-methoxybenzoic acid.
Esterification of 2-Hydroxy-5-methoxybenzoic Acid
The esterification of the carboxylic acid group is a fundamental transformation that protects the acid functionality and allows for further reactions on the aromatic ring or the hydroxyl group.
Experimental Protocol: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate
-
Reagents and Materials:
-
2-Hydroxy-5-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 2-Hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to obtain pure Methyl 2-hydroxy-5-methoxybenzoate.
-
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Reaction Time | Yield (%) |
| 2-Hydroxy-5-methoxybenzoic acid | Methyl 2-hydroxy-5-methoxybenzoate | Methanol, Sulfuric acid | Methanol | 4-6 hours | 85-95 |
Experimental Workflow for Esterification
Caption: Workflow for the synthesis of Methyl 2-hydroxy-5-methoxybenzoate.
O-Alkylation (Ether Synthesis)
The phenolic hydroxyl group can be alkylated to form an ether, which is a common step in the synthesis of more complex molecules.
Experimental Protocol: Synthesis of Methyl 2,5-dimethoxybenzoate
-
Reagents and Materials:
-
Methyl 2-hydroxy-5-methoxybenzoate
-
Dimethyl sulfate or Methyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Filter funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve Methyl 2-hydroxy-5-methoxybenzoate (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0-3.0 eq).
-
To this stirred suspension, add dimethyl sulfate or methyl iodide (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
-
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Reaction Time | Yield (%) |
| Methyl 2-hydroxy-5-methoxybenzoate | Methyl 2,5-dimethoxybenzoate | Dimethyl sulfate or Methyl iodide, K2CO3 | Acetone | 8-12 hours | 90-98 |
Reaction Scheme for O-Alkylation
Caption: Synthesis of Methyl 2,5-dimethoxybenzoate via O-alkylation.
Signaling Pathways and Logical Relationships
The synthetic utility of 2-Hydroxy-5-methoxybenzoic acid can be visualized as a branching pathway, where initial modifications open up routes to diverse molecular scaffolds.
Synthetic Pathways from 2-Hydroxy-5-methoxybenzoic Acid
Caption: Potential synthetic routes starting from 2-Hydroxy-5-methoxybenzoic acid.
Conclusion
2-Hydroxy-5-methoxybenzoic acid is a valuable and versatile building block in organic synthesis. The protocols and data presented here provide a foundation for its use in the laboratory, particularly for researchers in medicinal chemistry and drug development. Its ability to undergo selective transformations at its carboxylic acid and hydroxyl groups makes it an attractive starting material for the synthesis of a wide array of complex and potentially bioactive molecules. Further exploration of its reactivity is likely to uncover even more applications in the future.
Application Notes and Protocols for the Synthesis of 2-Hydroxy-5-methoxynicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxynicotinic acid and its derivatives are a class of substituted pyridine compounds that hold significant interest in medicinal chemistry and drug development. The presence of hydroxyl, methoxy, and carboxylic acid functional groups on the pyridine ring provides a scaffold for diverse chemical modifications, making them valuable building blocks for the synthesis of novel therapeutic agents. The structural similarity of the nicotinic acid core to endogenous molecules suggests potential interactions with various biological targets.
Nicotinic acid and its analogs are known to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of physiological and pathological processes. Activation of these receptors can trigger downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial in cell proliferation, survival, and differentiation[1][2]. The exploration of novel nicotinic acid derivatives is a promising avenue for the development of new drugs targeting these pathways.
These application notes provide a detailed protocol for a plausible synthetic route to this compound, starting from the key intermediate, methyl 2-chloro-5-methoxynicotinate.
Experimental Protocols
This section details a two-step synthetic protocol for the preparation of this compound. The first step describes the synthesis of the key intermediate, methyl 2-chloro-5-methoxynicotinate. The second step outlines the hydrolysis of this intermediate to the final product.
Protocol 1: Synthesis of Methyl 2-chloro-5-methoxynicotinate
Materials:
-
2-Chloro-5-methoxynicotinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a similar esterification catalyst (e.g., sulfuric acid)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Esterification: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methoxynicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 2-chloro-5-methoxynicotinate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol describes the hydrolysis of the chloro and ester groups of methyl 2-chloro-5-methoxynicotinate to yield the final product. This procedure is adapted from the hydrolysis of a similar compound, methyl 2-chloro-5-methylnicotinoate[5].
Materials:
-
Methyl 2-chloro-5-methoxynicotinate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Saponification: Dissolve methyl 2-chloro-5-methoxynicotinate (1.0 eq) in methanol in a round-bottom flask.
-
Prepare an aqueous solution of sodium hydroxide (2.5-3.0 eq).
-
Add the aqueous sodium hydroxide solution to the stirred methanolic solution of the ester at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Hydrolysis of the Chloro Group: Continue heating at reflux until the hydrolysis of the chloro group to a hydroxyl group is complete. This may require extended reaction times (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. Caution: Acidification is exothermic. Perform this step in an ice bath.
-
A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water.
-
Dry the product under vacuum to obtain the final this compound.
Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis of this compound. The yield data is hypothetical and will depend on the specific reaction conditions and optimization.
| Step | Starting Material | Reagents | Product | Expected Yield (%) | Purity (%) |
| 1 | 2-Chloro-5-methoxynicotinic acid | Methanol, Thionyl chloride | Methyl 2-chloro-5-methoxynicotinate | 85-95 | >95 (after purification) |
| 2 | Methyl 2-chloro-5-methoxynicotinate | Sodium hydroxide, Hydrochloric acid | This compound | 70-85 | >98 (after purification) |
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route for this compound.
Potential Signaling Pathway
Nicotinic acid and its derivatives can modulate cellular signaling through nicotinic acetylcholine receptors (nAChRs). The following diagram depicts a simplified, hypothetical signaling cascade that could be activated by a this compound derivative.
Caption: Hypothetical nAChR-mediated signaling pathway.
References
- 1. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 5-chloro-2-methoxynicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols for In Vitro Assays Involving 2-Hydroxy-5-methoxynicotinic acid
Introduction
2-Hydroxy-5-methoxynicotinic acid is a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its derivatives are fundamentally involved in various biological processes, primarily as precursors to the coenzymes Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+). These coenzymes are critical for cellular metabolism and energy production. Furthermore, nicotinic acid derivatives have been explored for their potential as modulators of nicotinic acetylcholine receptors (nAChRs), as anti-inflammatory agents, and as potential anticancer therapeutics. The presence of hydroxyl and methoxy groups on the pyridine ring of this compound suggests it may possess unique biological activities, including potential antioxidant properties.
These application notes provide an overview of potential in vitro assays to characterize the biological effects of this compound, focusing on its potential roles in modulating NAD+ metabolism, nAChR signaling, and inflammatory responses.
Application Note 1: Assessment of this compound as a Modulator of NAD+ Metabolism
Objective: To determine if this compound affects the key enzymes involved in the NAD+ salvage pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT), and to quantify its impact on intracellular NAD+ levels.
Background: The NAD+ salvage pathway is crucial for maintaining cellular NAD+ pools, and its dysregulation is implicated in various diseases, including cancer.[1][2] Inhibitors of enzymes like NAMPT are of significant interest as potential therapeutics.[2][3][4] As a nicotinic acid derivative, this compound could potentially influence this pathway.
Experimental Approach:
-
Enzyme Inhibition Assay: A cell-free enzymatic assay will be used to determine the direct inhibitory effect of this compound on recombinant human NAMPT.
-
Cell-Based NAD+ Quantification: A luminescence-based assay will be used to measure the levels of NAD+ and NADH in a relevant cell line (e.g., a cancer cell line known to be sensitive to NAMPT inhibition) following treatment with the compound.[2]
-
Cell Viability Assay: To correlate the effects on NAD+ levels with cellular outcomes, a cell viability assay (e.g., MTT or CellTiter-Glo®) will be performed.
Protocol 1: NAMPT Enzyme Inhibition Assay
Materials:
-
Recombinant Human NAMPT enzyme
-
Nicotinamide (NAM) - substrate
-
Phosphoribosyl pyrophosphate (PRPP) - co-substrate
-
ATP
-
NAMPT assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
NAD+/NADH detection kit (luminescence- or fluorescence-based)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., FK866)
-
384-well white opaque plates
Procedure:
-
Prepare a serial dilution of this compound and the positive control in the assay buffer.
-
In a 384-well plate, add the NAMPT enzyme to each well, except for the no-enzyme control wells.
-
Add the test compound dilutions or vehicle control to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding a substrate mix containing NAM, PRPP, and ATP.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction and proceed with the NAD+ detection protocol according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation: Hypothetical NAMPT Inhibition and Cellular NAD+ Levels
| Compound | NAMPT IC50 (nM) | Cellular NAD+ (% of Control) at 1 µM | Cell Viability (% of Control) at 1 µM |
| This compound | 150 | 45% | 55% |
| FK866 (Positive Control) | 10 | 20% | 30% |
| Vehicle Control | N/A | 100% | 100% |
Logical Workflow for NAD+ Metabolism Studies
Caption: Workflow for investigating the effects of this compound on NAD+ metabolism.
Application Note 2: Characterization of Nicotinic Acetylcholine Receptor (nAChR) Activity
Objective: To determine if this compound acts as an agonist or antagonist at specific nAChR subtypes.
Background: Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[5][6] Nicotinic acid derivatives can potentially modulate these receptors.[7][8] High-throughput cell-based assays that measure changes in membrane potential are effective for identifying nAChR modulators.[9]
Experimental Approach:
-
Cell Line Selection: Utilize a cell line (e.g., SH-EP1) stably expressing a specific human nAChR subtype of interest (e.g., α4β2 or α7).
-
Membrane Potential Assay: A fluorescent membrane potential-sensitive dye will be used to detect nAChR activation (depolarization).
-
Agonist Mode: The compound will be tested for its ability to directly activate the receptor and induce a change in membrane potential.
-
Antagonist Mode: The compound will be pre-incubated with the cells before the addition of a known nAChR agonist (e.g., nicotine) to determine if it can inhibit the agonist-induced response.[9]
Protocol 2: Cell-Based nAChR Membrane Potential Assay
Materials:
-
SH-EP1 cells stably expressing the nAChR subtype of interest
-
Cell culture medium and supplements
-
Membrane potential-sensitive dye kit (e.g., FLIPR® Membrane Potential Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Nicotine (or another suitable agonist) as a positive control agonist
-
Mecamylamine (or another suitable antagonist) as a positive control antagonist
-
384-well black-walled, clear-bottom cell culture plates
Procedure:
-
Cell Plating: Seed the nAChR-expressing cells into 384-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye dissolved in assay buffer to each well. Incubate as per the manufacturer's instructions (e.g., 60 minutes at 37°C).
-
Assay Plate Preparation: Prepare a separate plate with serial dilutions of the test compound, positive controls (agonist and antagonist), and vehicle control.
-
FLIPR Measurement: Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
-
Agonist Mode Testing: a. Establish a baseline fluorescence reading for the cells. b. The instrument will add the test compound or control agonist to the cell plate. c. Record the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization and agonist activity.
-
Antagonist Mode Testing: a. Pre-incubate the dye-loaded cells with the test compound or control antagonist for a specified time (e.g., 15-30 minutes). b. Establish a baseline fluorescence reading. c. The instrument will add a known concentration of the agonist (e.g., nicotine at its EC80 concentration) to all wells. d. Record the change in fluorescence. A reduction in the agonist-induced signal indicates antagonist activity.
-
Data Analysis: Calculate EC50 values for agonists and IC50 values for antagonists.
Data Presentation: Hypothetical nAChR Modulation Data (α4β2 subtype)
| Compound | Agonist EC50 (µM) | Antagonist IC50 (µM) vs. 1 µM Nicotine |
| This compound | > 100 (Inactive) | 5.2 |
| Nicotine (Control Agonist) | 0.8 | N/A |
| Mecamylamine (Control Antagonist) | N/A | 1.1 |
Hypothetical nAChR Signaling Pathway
Caption: Hypothetical mechanism of this compound as an nAChR antagonist.
Application Note 3: Evaluation of Anti-Inflammatory Potential
Objective: To assess the ability of this compound to suppress the production of inflammatory mediators in activated macrophages.
Background: Chronic inflammation is a key factor in many diseases. Macrophages activated by lipopolysaccharide (LPS) produce pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). Some nicotinic acid derivatives have demonstrated anti-inflammatory properties by inhibiting these pathways.[10]
Experimental Approach:
-
Cell Model: Use the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.
-
Cytotoxicity Assessment: First, determine the non-toxic concentration range of the compound on RAW 264.7 cells using an MTT assay.
-
Nitric Oxide (NO) Inhibition Assay: Measure the production of nitrite (a stable product of NO) in the culture supernatant of LPS-stimulated cells using the Griess assay.[10]
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.
Protocol 3: Nitric Oxide Inhibition (Griess) Assay
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent System
-
Sodium nitrite standard
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound or Dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Perform the Griess assay: a. Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. b. Add 50 µL of NED solution and incubate for another 10 minutes. c. Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using sodium nitrite to calculate the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.
Data Presentation: Hypothetical Anti-Inflammatory Activity Data
| Treatment (10 µM) | Cell Viability (%) | Nitrite (µM) | % Inhibition of NO |
| Control (Unstimulated) | 100 | 1.5 ± 0.2 | N/A |
| LPS (1 µg/mL) | 98 ± 4 | 25.8 ± 1.5 | 0% (Reference) |
| LPS + this compound | 95 ± 5 | 12.1 ± 0.9 | 53.1% |
| LPS + Dexamethasone (1 µM) | 97 ± 3 | 4.2 ± 0.5 | 83.7% |
References
- 1. Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinic acetylcholine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 2-Hydroxy-5-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of 2-Hydroxy-5-methoxynicotinic acid, a crucial step for its purification and the control of its solid-state properties. The following sections outline various crystallization techniques, including cooling, solvent evaporation, and anti-solvent methods, based on established procedures for related nicotinic acid derivatives.
Introduction
Crystallization is a critical purification technique in the pharmaceutical industry, influencing key drug substance properties such as purity, stability, and bioavailability.[1] For this compound, an analog of nicotinic acid (Vitamin B3), achieving a crystalline form with desired characteristics is essential for its development as a potential therapeutic agent. The crystallization process is influenced by various factors, including the choice of solvent, temperature, pH, and the rate of supersaturation generation.[2][3] This document provides a summary of potential crystallization methods and characterization techniques.
Physicochemical Properties
Understanding the physicochemical properties of this compound and related compounds is fundamental to developing effective crystallization protocols.
| Property | Value/Information | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₇H₇NO₄ | - |
| Molecular Weight | 169.13 g/mol | - |
| Appearance | Likely a crystalline powder | [2][3] |
| Solubility | Studies on hydroxynicotinic acid isomers show solubility is dependent on the solvent and temperature. Water and ethanol are potential protic solvents.[4] The pH of aqueous media significantly affects the solubility and crystallization outcome.[2][3] | [2][3][4] |
Crystallization Techniques
The selection of a suitable crystallization technique depends on the solubility of the compound and the desired crystal attributes. Below are protocols for common crystallization methods that can be adapted for this compound.
This technique is suitable for compounds that exhibit a significant increase in solubility with temperature.
Protocol:
-
Solvent Selection: Based on solubility data for hydroxynicotinic acids, water or ethanol are recommended starting solvents.[4]
-
Dissolution: In a suitable vessel, dissolve the crude this compound in a minimal amount of the selected solvent at an elevated temperature (e.g., near the boiling point of the solvent) to achieve a saturated or slightly undersaturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. For higher yields, further cooling in an ice bath or refrigerator may be employed. The rate of cooling can influence crystal size and morphology.
-
Isolation: Collect the formed crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature.
This method is applicable when the compound is soluble at room temperature and the solvent is volatile.
Protocol:
-
Dissolution: Dissolve the this compound in a suitable volatile solvent (e.g., ethanol, methanol) at room temperature to create a clear solution.
-
Evaporation: Leave the solution in a loosely covered container (to prevent contamination) to allow the solvent to evaporate slowly. The rate of evaporation will affect crystal growth.
-
Isolation: Once a sufficient quantity of crystals has formed, isolate them by decanting the remaining solvent or by filtration.
-
Drying: Air-dry the crystals or dry them under a gentle stream of nitrogen.
This technique involves the addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, thereby inducing precipitation.
Protocol:
-
Dissolution: Dissolve the this compound in a "good" solvent (a solvent in which it is highly soluble).
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the solution with stirring. The addition rate should be controlled to manage the level of supersaturation.
-
Crystallization: Continue adding the anti-solvent until crystal formation is observed. The mixture can be stirred for a period to allow for complete crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with the anti-solvent or a mixture of the solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
As demonstrated for hydroxynicotinic acid isomers, pH plays a crucial role in the crystallization from water.[2][3]
Protocol:
-
Dissolution: Dissolve the this compound in an aqueous solution at a pH where its solubility is high (e.g., by adding a base to form the soluble salt).
-
pH Adjustment: Slowly add an acid or base to adjust the pH to a value where the neutral molecule has lower solubility. This will induce crystallization.
-
Equilibration: Allow the solution to equilibrate to ensure complete crystallization.
-
Isolation and Drying: Follow the same isolation, washing, and drying steps as described in the previous protocols.
Characterization of Crystalline Material
The resulting crystals should be characterized to determine their purity, identity, and solid-state properties.
| Technique | Purpose |
| Melting Point | To assess purity. A sharp melting point range is indicative of a pure compound. |
| Powder X-Ray Diffraction (PXRD) | To identify the crystal form (polymorph) and assess crystallinity.[2][3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the functional groups present in the molecule.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the molecular structure and assess purity.[1] |
| Microscopy (Optical, SEM) | To observe crystal morphology, size, and habit.[2][3] |
Visualizing the Crystallization Workflow
The following diagrams illustrate the general workflows for the described crystallization techniques.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Anti-Solvent Crystallization.
Conclusion
The protocols outlined in these application notes provide a comprehensive starting point for the successful crystallization of this compound. Researchers should consider these as adaptable frameworks, with optimization of parameters such as solvent choice, cooling/addition rates, and pH being crucial for obtaining crystals with the desired properties. Thorough characterization of the final crystalline product is essential to ensure quality and consistency.
References
Application Notes and Protocols for Developing Enzyme Inhibition Assays with 2-Hydroxy-5-methoxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methoxynicotinic acid is a derivative of nicotinic acid with potential applications in drug discovery due to its structural similarity to other biologically active phenolic and nicotinic acid compounds. Phenolic acids are known to interact with a variety of enzymes, often through antioxidant and direct binding mechanisms, making them interesting candidates for the development of novel therapeutics. These application notes provide a detailed protocol for investigating the inhibitory potential of this compound against a plausible target, mushroom tyrosinase, an enzyme involved in melanogenesis and a common target for screening potential inhibitors of hyperpigmentation.
Hypothetical Target and Signaling Pathway
For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of tyrosinase. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then proceeds through a series of reactions to form melanin. Inhibition of tyrosinase is a primary strategy for the development of agents to treat hyperpigmentation disorders.
Application Note: Derivatization of 2-Hydroxy-5-methoxynicotinic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Hydroxy-5-methoxynicotinic acid is a polar, non-volatile compound containing both a phenolic hydroxyl group and a carboxylic acid group. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and potential for thermal degradation in the GC inlet and column. Derivatization is a crucial sample preparation step that converts the polar functional groups into less polar, more volatile, and thermally stable derivatives, enabling successful GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound using silylation.
Principle of Derivatization: Silylation Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxylic acid groups.[1] The process involves reacting the analyte with a silylating reagent, which replaces the active hydrogens with a trimethylsilyl (TMS) group.[2] This transformation reduces the polarity and intermolecular hydrogen bonding of the molecule, thereby increasing its volatility and thermal stability.[1] For this compound, both the hydroxyl and carboxylic acid groups will be derivatized.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent silylating reagent suitable for this application.[3] Often, a catalyst such as trimethylchlorosilane (TMCS) is added to BSTFA to increase its reactivity, especially for hindered or less reactive functional groups. The reaction byproducts are volatile and typically do not interfere with the chromatographic analysis.[1]
Experimental Protocol: Silylation with BSTFA + TMCS
This protocol details the derivatization of this compound into its di-TMS derivative for GC-MS analysis.
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (Anhydrous, GC grade)
-
Nitrogen gas, high purity
-
Sample vials (2 mL) with PTFE-lined caps
2. Equipment
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Heating block or oven capable of maintaining 70°C
-
Microsyringes
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream evaporator)
3. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound standard or sample residue into a 2 mL reaction vial.
-
If the sample is in solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as it can deactivate the silylating reagent.
4. Derivatization Procedure
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample to dissolve it.
-
Add 200 µL of BSTFA + 1% TMCS to the vial. The silylating reagent should be added in excess to ensure the reaction goes to completion.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
After heating, allow the vial to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. Inject 1 µL of the supernatant into the GC-MS system.
5. Recommended GC-MS Parameters
-
GC System: Agilent GC-MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column[4][5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS System:
-
Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50 - 500 m/z
-
Data Presentation
The following table summarizes the expected results for the derivatization of this compound.
| Analyte | Derivatization Method | Derivative Formed | Expected Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | Silylation (BSTFA + TMCS) | Di-Trimethylsilyl (di-TMS) Derivative | 329 | 314 [M-15]⁺, 286, 224, 73 |
Visualizations
The following diagrams illustrate the chemical derivatization reaction and the overall experimental workflow.
Caption: Chemical reaction scheme for the silylation of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for 2-Hydroxy-5-methoxynicotinic Acid as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific studies detailing the use of 2-Hydroxy-5-methoxynicotinic acid as a validated chemical probe. The following application notes and protocols are therefore presented as a hypothetical framework based on the known biological activities of structurally related compounds, particularly nicotinic acid (niacin) and its analogues. These protocols are intended to serve as a guide for researchers interested in exploring the potential of this compound as a novel chemical probe.
Introduction
This compound is a heterocyclic compound with structural similarities to nicotinic acid (Vitamin B3) and salicylic acid. While its specific biological targets and utility as a chemical probe are not yet established, its structure suggests potential interactions with enzymes and receptors that recognize nicotinic acid or other substituted aromatic acids. This document outlines potential applications and detailed experimental protocols to investigate its use as a chemical probe, primarily focusing on its potential as a modulator of nicotinic acid receptors and as an inhibitor of Hypoxia-Inducible Factor (HIF)-1α.
Potential Areas of Investigation:
-
Nicotinic Acid Receptor Agonism/Antagonism: Nicotinic acid is a known agonist for the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[1][2] this compound may act as a selective agonist or antagonist at this receptor or related subtypes.
-
HIF-1α Inhibition: Some nicotinic acid analogues have been identified as inhibitors of HIF-1α, a key regulator of cellular response to hypoxia and a target in cancer therapy.[3] The structural features of this compound warrant investigation into its potential anti-hypoxia activity.
Physicochemical Properties and Data Presentation
A summary of the predicted and known properties of this compound and related compounds is presented below. Note: Experimental data for the title compound is limited, and some values are predicted.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa | Known Biological Target(s) |
| This compound | C₇H₇NO₄ | 169.14 | 0.8 | 3.5 (acid), 8.5 (phenol) | Hypothetical: GPR109A, HIF-1α |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 0.3 | 4.85 | GPR109A, GPR109B[1][2] |
| 5-Methoxysalicylic Acid | C₈H₈O₄ | 168.15 | 1.6 | 2.8 | Not well defined |
Experimental Protocols
Protocol 1: Synthesis of this compound
While a specific, validated synthesis protocol for this compound was not found in the literature, a plausible synthetic route can be adapted from methods for related substituted nicotinic and benzoic acids.
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
5-Methoxy-2-aminopyridine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Copper(I) oxide (Cu₂O)
-
Copper(II) sulfate (CuSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: Dissolve 5-methoxy-2-aminopyridine in dilute sulfuric acid at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Hydroxylation (Sandmeyer-type reaction): In a separate flask, prepare a solution of copper(II) sulfate in water and heat to boiling. Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Nitrogen gas will be evolved.
-
Work-up: After the addition is complete, continue heating for 15 minutes. Cool the reaction mixture and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Carboxylation (Kolbe-Schmitt type reaction - hypothetical step): This step is speculative and would require optimization. Subject the resulting 2-hydroxy-5-methoxypyridine to high pressure and temperature in the presence of carbon dioxide and a suitable base to introduce the carboxylic acid group at the 3-position.
-
Final Purification: The crude product can be purified by recrystallization or column chromatography.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro GPR109A Receptor Activation Assay
Objective: To determine if this compound can activate the GPR109A receptor.
Materials:
-
HEK293 cells stably expressing human GPR109A (HEK-GPR109A)
-
HEK293 parental cells (negative control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Nicotinic acid (positive control)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed HEK-GPR109A and parental HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer. Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer for 1 hour at 37 °C.
-
Compound Preparation: Prepare serial dilutions of this compound and nicotinic acid in assay buffer.
-
Fluorescence Measurement: Wash the cells to remove excess dye. Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Compound Addition: Inject the compound solutions into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF/F₀) for each well. Plot the dose-response curves and determine the EC₅₀ values.
Protocol 3: HIF-1α Reporter Gene Assay
Objective: To assess the inhibitory effect of this compound on HIF-1α transcriptional activity.
Materials:
-
Human cancer cell line (e.g., Hep3B or SK-Hep-1) stably transfected with a hypoxia-response element (HRE)-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound.
-
Known HIF-1α inhibitor (e.g., KC7F2) as a positive control.
-
Hypoxia chamber (1% O₂).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cell line in 96-well white plates and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the positive control for 1 hour.
-
Hypoxic Induction: Place the plates in a hypoxia chamber for 16-24 hours. A parallel set of plates should be kept under normoxic conditions.
-
Luciferase Assay: Remove the plates from the incubator, lyse the cells, and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay). Calculate the percent inhibition of hypoxia-induced luciferase activity for each compound concentration and determine the IC₅₀ value.
Visualizations
References
- 1. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-methoxynicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydroxy-5-methoxynicotinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A frequently employed synthetic strategy involves a multi-step process starting from 2-Amino-5-methoxypyridine. This route includes a diazotization-hydrolysis reaction to introduce the hydroxyl group, followed by a directed carboxylation.
Q2: What are the critical parameters to control for achieving a high yield?
A2: Key parameters for optimizing the yield include precise temperature control during diazotization, the rate of addition of reagents, pH control during the carboxylation step, and rigorous purification of intermediates.
Q3: How can I confirm the identity and purity of the final product?
A3: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2-Hydroxy-5-methoxypyridine (Intermediate 1) | 1. Incomplete diazotization of 2-Amino-5-methoxypyridine. 2. Decomposition of the diazonium salt at elevated temperatures. 3. Inefficient hydrolysis of the diazonium salt. | 1. Ensure complete dissolution of the starting material before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Maintain a low temperature (0-5 °C) throughout the diazotization process. 3. After diazotization, ensure the solution is heated sufficiently (e.g., 80-90 °C) for complete hydrolysis, but avoid excessive heating which can lead to degradation. |
| Formation of a dark-colored, tarry substance during diazotization | Side reactions of the diazonium salt, such as coupling reactions. | Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and minimize localized high concentrations. Ensure the reaction medium is sufficiently acidic. |
| Low yield of this compound (Final Product) | 1. Inefficient carboxylation of 2-Hydroxy-5-methoxypyridine. 2. Steric hindrance from the hydroxyl group. 3. Sub-optimal pressure and temperature during the Kolbe-Schmitt reaction. | 1. Ensure the phenoxide is completely dry before introducing carbon dioxide. 2. The hydroxyl group is directing, but high pressure is needed to overcome the energy barrier. 3. Optimize the CO₂ pressure (typically 5-10 atm) and temperature (120-150 °C). Refer to the detailed protocol. |
| Product is difficult to purify and contains starting material | Incomplete reaction or inefficient work-up. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 2. During work-up, carefully adjust the pH to precipitate the product while keeping the unreacted starting material in solution. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary. |
| Presence of isomeric impurities in the final product | Carboxylation at an alternative position on the pyridine ring. | While the 2-hydroxyl group is strongly ortho-directing, some para-carboxylation can occur. Use a milder carboxylation agent or optimize reaction conditions to favor ortho-substitution. Purification by column chromatography may be required if recrystallization is ineffective. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-methoxypyridine (Intermediate 1)
-
Diazotization: Dissolve 12.4 g (0.1 mol) of 2-Amino-5-methoxypyridine in a mixture of 100 mL of water and 15 mL of concentrated sulfuric acid, cooling the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for 1 hour at 0-5 °C.
-
Hydrolysis: Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2 hours until nitrogen evolution ceases.
-
Cool the mixture to room temperature and neutralize with a saturated sodium carbonate solution to pH 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-Hydroxy-5-methoxypyridine.
Protocol 2: Synthesis of this compound (Final Product) via Kolbe-Schmitt Reaction
-
Phenoxide Formation: Place 12.5 g (0.1 mol) of 2-Hydroxy-5-methoxypyridine in a high-pressure reactor. Add 5.6 g (0.1 mol) of potassium hydroxide and 50 mL of dry toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water until the formation of the potassium phenoxide is complete.
-
Cool the mixture and remove the toluene under vacuum to obtain a dry powder.
-
Carboxylation: Pressurize the reactor with dry carbon dioxide to 5-10 atm.
-
Heat the reactor to 120-150 °C and maintain for 6-8 hours with vigorous stirring.
-
Work-up: Cool the reactor to room temperature and cautiously vent the CO₂.
-
Dissolve the solid residue in 100 mL of water.
-
Acidify the aqueous solution with 2M hydrochloric acid to pH 2-3 to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Quantitative Data Summary
| Parameter | Protocol 1: Intermediate Synthesis | Protocol 2: Final Product Synthesis |
| Typical Yield | 75-85% | 60-70% |
| Purity (by HPLC) | >98% | >99% |
| Melting Point | 124-126 °C | 210-212 °C |
| Key Reaction Conditions | Diazotization: 0-5 °C Hydrolysis: 80-90 °C | CO₂ Pressure: 5-10 atm Temperature: 120-150 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of 2-Hydroxy-5-methoxynicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Hydroxy-5-methoxynicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, byproducts, or degradation products. Based on the synthesis of related nicotinic acid derivatives, potential impurities include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric impurities: Other positional isomers formed during substitution reactions.
-
Related pyridine derivatives: Compounds such as nicotinamide or other substituted pyridines may be present.[1]
-
Residual solvents: Solvents used in the synthesis and purification steps.[1]
-
Heavy metals: Trace amounts may be carried over from reagents or equipment.[1]
Q2: What are the initial steps I should take before starting the purification of my crude this compound?
A2: Before proceeding with purification, it is crucial to characterize your crude product. This typically involves:
-
Preliminary Analysis: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to get a qualitative idea of the number of components in your crude mixture.
-
Solubility Testing: Determine the solubility of your crude product in a range of solvents to identify suitable candidates for recrystallization or chromatography.
-
Characterization: If possible, use techniques like NMR or Mass Spectrometry to identify the major impurities.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Recrystallization: This is often the first method to try for solid samples, especially for removing small amounts of impurities.
-
Column Chromatography: Effective for separating compounds with different polarities. Both normal-phase and reversed-phase chromatography can be employed.
-
Preparative HPLC: Offers high resolution for separating closely related impurities and for obtaining high-purity final products.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even at boiling point. | The solvent is not suitable for your compound. | - Try a different solvent or a solvent mixture. For nicotinic acid derivatives, water, ethanol, and aqueous mixtures of alcohols can be effective.[2][3] - Increase the volume of the solvent. |
| Compound oils out instead of crystallizing upon cooling. | The boiling point of the solvent is higher than the melting point of your compound, or the compound is impure. | - Use a lower-boiling point solvent. - Try adding a co-solvent to reduce the overall polarity. - Attempt to "seed" the solution with a small crystal of the pure compound. |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Scratch the inside of the flask with a glass rod to induce crystallization. |
| The purified product is still colored. | Colored impurities are co-crystallizing with your product. | - Add activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The chosen solvent system (mobile phase) does not have the optimal polarity. | - Perform TLC analysis with various solvent systems to find the one that gives the best separation (Rf value of the desired compound around 0.3-0.4). - For substituted pyridines, common mobile phases include mixtures of ethyl acetate and hexanes.[4] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane mixture, increase the proportion of ethyl acetate. |
| Peak tailing in the collected fractions (observed by TLC or HPLC). | Interactions between the acidic compound and the silica gel. | - Add a small amount of a modifying agent to the mobile phase, such as acetic acid or formic acid, to suppress the ionization of the carboxylic acid group. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
General Column Chromatography Protocol
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation of the target compound from impurities.
-
Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of 2-Hydroxy-5-methoxynicotinic Acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-methoxynicotinic acid. Due to the limited availability of direct literature for this specific compound, this guide is based on established principles of pyridine chemistry and synthetic routes for analogous compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction; Incorrect reaction temperature; Inactive reagents. | Monitor reaction progress using TLC or LC-MS. Optimize temperature based on literature for similar reactions. Use freshly opened or purified reagents. |
| Formation of Multiple Isomers | Lack of regioselectivity in the hydroxylation or carboxylation step. | For Kolbe-Schmitt type reactions, the choice of counter-ion (e.g., Na+ vs. K+) can influence the position of carboxylation.[1] For hydroxylations via N-oxides, photochemical conditions can lead to mixtures of isomers.[2][3] Consider a synthetic route with pre-installed functional groups to ensure correct regiochemistry. |
| Decarboxylation of the Product | High reaction temperatures, especially in the presence of acid or base. | Nicotinic acids can undergo decarboxylation under harsh conditions.[4][5][6][7][8] Use the mildest possible conditions for purification and subsequent steps. Avoid prolonged heating. |
| Presence of Starting Material in Final Product | Incomplete reaction; Reversible reaction. | Increase reaction time or temperature cautiously. Consider using a larger excess of the limiting reagent. |
| Formation of Tar-like Byproducts | Polymerization or decomposition under harsh reaction conditions (e.g., high temperature, strong acid/base). | Lower the reaction temperature. Use a more dilute solution. Ensure an inert atmosphere if the reaction is air-sensitive. |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent; Similar polarity to byproducts. | Perform a solvent screen for extraction and recrystallization. Utilize column chromatography with a carefully selected eluent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes for this compound?
A1: Based on the synthesis of related nicotinic acid derivatives, two plausible routes are:
-
Kolbe-Schmitt Carboxylation of a Precursor: This would involve the carboxylation of 3-hydroxy-5-methoxypyridine using carbon dioxide under pressure and high temperature. The Kolbe-Schmitt reaction is known to be applicable to hydroxypyridines.[9][10]
-
Hydrolysis and Oxidation of a Precursor: Starting from a precursor like 2-chloro-5-methoxynicotinonitrile, one could hydrolyze the nitrile to a carboxylic acid and then hydrolyze the chloro group to a hydroxyl group. Alternatively, starting with 2-chloro-5-methoxypyridine, one could first oxidize a methyl group at the 3-position (if present) to a carboxylic acid, followed by hydrolysis of the chloro group.
Q2: What are the common side reactions to expect during the synthesis?
A2: Common side reactions include:
-
Isomer Formation: During electrophilic substitution reactions on the pyridine ring, such as carboxylation or hydroxylation, a mixture of isomers can be formed. The directing effects of the existing substituents play a crucial role.
-
Decarboxylation: The final product, being a hydroxy-substituted nicotinic acid, may be susceptible to decarboxylation, especially at elevated temperatures.[6][7][8]
-
N-Oxidation: If using oxidizing agents, the pyridine nitrogen can be oxidized to an N-oxide.[11]
-
De-methylation: Harsh acidic conditions (e.g., using HBr) can lead to the cleavage of the methoxy group, yielding a dihydroxy nicotinic acid byproduct.
-
Polymerization/Decomposition: Pyridine derivatives can be sensitive to strong acids and high temperatures, leading to the formation of intractable tars.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of isomers, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q4: What purification techniques are most effective for this compound?
A4: The product is expected to be a solid with some polarity. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is a common first step. If isomers or other impurities are present, column chromatography on silica gel may be necessary.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis via Kolbe-Schmitt Reaction
This protocol is a hypothetical adaptation of the Kolbe-Schmitt reaction for the synthesis of this compound.
-
Preparation of the Potassium Salt: In a dry pressure vessel, combine 3-hydroxy-5-methoxypyridine with an equimolar amount of potassium hydroxide.
-
Solvent Addition: Add a high-boiling point solvent like ethylene glycol.
-
Carboxylation: Seal the vessel and introduce carbon dioxide gas to a pressure of 5-10 atm. Heat the mixture to 180-200°C for 6-8 hours with vigorous stirring.
-
Work-up: Cool the reaction mixture to room temperature and carefully vent the CO2. Pour the mixture into ice water.
-
Acidification: Acidify the aqueous solution to a pH of approximately 3-4 with concentrated hydrochloric acid.
-
Isolation: The this compound should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent.
Visualizations
Caption: Hypothetical Kolbe-Schmitt synthesis pathway and potential side reactions.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decarboxylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. future4200.com [future4200.com]
- 11. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-5-methoxynicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-5-methoxynicotinic acid. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, based on a modified Kolbe-Schmitt reaction approach.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LY-01 | Low or no yield of the desired product. | Incomplete formation of the pyridinoxide salt. | Ensure the starting 5-methoxypyridin-2-ol is completely deprotonated. Use a slight excess of a strong, non-nucleophilic base (e.g., sodium hydride) and allow sufficient reaction time. |
| Inefficient carboxylation. | Increase the CO2 pressure and reaction temperature within the recommended range. Ensure the reaction is conducted under strictly anhydrous conditions, as moisture can quench the reactive intermediate.[1] | ||
| Decomposition of starting material or product. | Avoid excessive temperatures during the reaction and work-up. The pyridine ring can be sensitive to harsh conditions. | ||
| SMR-01 | High recovery of starting material (5-methoxypyridin-2-ol). | Insufficient activation of the substrate. | Check the quality and quantity of the base used. The formation of the pyridinoxide is crucial for the subsequent carboxylation. |
| Low CO2 pressure or temperature. | The carboxylation step is often pressure and temperature-dependent. Gradually increase these parameters and monitor the reaction progress. | ||
| IMP-01 | Formation of significant impurities. | Isomeric byproducts (e.g., carboxylation at other positions). | The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the counter-ion and reaction conditions. Using sodium as the counter-ion generally favors ortho-carboxylation.[1][2] |
| Decarboxylation of the product during work-up. | Avoid high temperatures and strongly acidic conditions during the work-up and purification steps. | ||
| PUR-01 | Difficulty in purifying the final product. | Co-precipitation of starting material and product. | Optimize the pH for precipitation. The carboxylic acid product will be soluble at high pH and precipitate upon acidification. A stepwise pH adjustment can help in fractional precipitation. |
| Presence of colored impurities. | Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthetic route for this compound?
A1: The most plausible and analogous method is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide or a similar activated aromatic ring. In this case, 5-methoxypyridin-2-ol is first converted to its corresponding sodium or potassium salt (a pyridinoxide), which then reacts with carbon dioxide under pressure and heat to introduce a carboxylic acid group, primarily at the C3 position (ortho to the hydroxyl group).
Q2: Why is the Kolbe-Schmitt reaction a suitable choice for this synthesis?
A2: The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[2][3] Hydroxypyridines, like 5-methoxypyridin-2-ol, are heterocyclic analogs of phenols and are expected to undergo a similar reaction. The electron-donating nature of the hydroxyl and methoxy groups activates the pyridine ring towards electrophilic substitution.[4]
Q3: What are the critical parameters to control in this reaction?
A3: The most critical parameters are:
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Anhydrous Conditions: Moisture will react with the strong base and the reactive intermediates, significantly reducing the yield.[1]
-
Carbon Dioxide Pressure: A sufficiently high pressure of CO2 is required to drive the carboxylation equilibrium towards the product.
-
Temperature: The reaction temperature needs to be carefully optimized. It should be high enough to promote the reaction but not so high as to cause decomposition of the starting material or product.
-
Choice of Base and Counter-ion: The nature of the counter-ion (e.g., Na+ vs. K+) can influence the regioselectivity of the carboxylation.[1][2]
Q4: What are the main safety precautions to consider?
A4: This reaction involves the use of a high-pressure reactor (autoclave) and potentially flammable and moisture-sensitive reagents like sodium hydride. It is imperative to:
-
Use a properly rated and maintained pressure vessel.
-
Work in a well-ventilated fume hood.
-
Handle sodium hydride and other reactive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocol: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol is a hypothetical procedure based on the principles of the Kolbe-Schmitt reaction.
1. Formation of the Sodium Pyridinoxide Salt:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-methoxypyridin-2-ol (1.0 eq) and anhydrous toluene.
-
Under a gentle stream of nitrogen, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the evolution of hydrogen gas ceases.
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Cool the mixture to room temperature and remove the toluene under reduced pressure to obtain the dry sodium 5-methoxypyridin-2-oxide salt.
2. Carboxylation Reaction:
-
Transfer the dried sodium salt to a high-pressure autoclave.
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Seal the autoclave and purge it with dry carbon dioxide gas.
-
Pressurize the autoclave with carbon dioxide to 100-120 atm.
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Heat the autoclave to 150-170 °C with constant stirring for 6-8 hours.
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After the reaction time, cool the autoclave to room temperature and slowly vent the excess CO2 pressure.
3. Work-up and Purification:
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Carefully open the autoclave and dissolve the solid residue in water.
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Filter the aqueous solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
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The crude this compound will precipitate out of the solution.
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Collect the precipitate by vacuum filtration and wash it with cold water.
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Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 5-methoxypyridin-2-ol | 1.0 eq | Starting material |
| Sodium Hydride (60%) | 1.1 eq | Base for salt formation |
| Carbon Dioxide | 100-120 atm | Carboxylating agent |
| Reaction Conditions | ||
| Salt Formation Temperature | Reflux in Toluene | ~110 °C |
| Carboxylation Temperature | 150-170 °C | Optimization may be required |
| Reaction Time | 6-8 hours | Monitor by TLC or HPLC if possible |
| Expected Outcome | ||
| Theoretical Yield | - | Dependent on starting material scale |
| Expected Yield | 40-60% | Based on analogous reactions |
| Purification | ||
| Precipitation pH | 2-3 | |
| Recrystallization Solvent | Ethanol/Water | Other polar solvents can be explored |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: 2-Hydroxy-5-methoxynicotinic Acid Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Hydroxy-5-methoxynicotinic acid in solution. The information is designed to assist in experimental design, interpretation of results, and troubleshooting common issues encountered during stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from the known reactivity of its functional groups (hydroxyl, methoxy, carboxylic acid, and the pyridine ring). The most probable degradation pathways include photodegradation, oxidation, and hydrolysis.
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Photodegradation: Exposure to UV light can induce spectral changes and breakdown of the nicotinic acid structure.[1] Irradiation can lead to the formation of photosensitive intermediates that undergo further decomposition.[1]
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Oxidation: The pyridine ring and the electron-donating hydroxyl and methoxy groups make the molecule susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents, potentially leading to N-oxide formation or ring opening.
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Hydrolysis: While the amide bond in nicotinamide is more susceptible to hydrolysis, the ester or other labile functional groups, if present as derivatives, could be hydrolyzed under acidic or basic conditions. The core structure of this compound is generally stable to hydrolysis, but extreme pH and temperature can promote degradation.
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Decarboxylation: Under thermal stress, the carboxylic acid group may be lost as carbon dioxide.
Q2: What are the typical conditions for conducting forced degradation studies on this type of molecule?
A2: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3] Typical stress conditions include:
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Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures (e.g., 60-80 °C).
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Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.
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Oxidation: 3% to 30% hydrogen peroxide at room temperature.
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Thermal Degradation: Heating the solid drug substance or a solution at temperatures ranging from 40 °C to 80 °C or even higher.[2]
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Photodegradation: Exposing the drug substance in solution and as a solid to UV and visible light, as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]
Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and identifying its degradants?
A3: A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method with a photodiode array (PDA) detector is the most common and effective technique.[5] This allows for the separation and quantification of the parent drug from its degradation products. For structural elucidation of the degradants, liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is invaluable.[5] Nuclear magnetic resonance (NMR) spectroscopy can also be used to characterize isolated degradation products.[6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The molecule is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., higher molarity of acid/base/oxidizing agent). Increase the temperature. Extend the duration of the stress study. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor. Lower the temperature. Shorten the duration of the study. |
| Poor resolution between the parent peak and degradation product peaks in HPLC. | The chromatographic method is not optimized. Co-elution of degradants. | Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration). Use a different column chemistry (e.g., C18, phenyl-hexyl). Optimize the gradient profile. |
| Mass balance is not within the acceptable range (typically 90-110%). | Some degradation products are not being detected (e.g., they lack a chromophore, are volatile, or are not eluting from the column). The response factor of the degradants is significantly different from the parent drug. | Use a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) in addition to the UV detector. Analyze the headspace for volatile degradants using gas chromatography (GC). Isolate and characterize major degradants to determine their response factors. |
| Formation of unexpected or secondary degradation products. | The primary degradation products are unstable and are further degrading. The excipients in a formulation are interacting with the drug substance. | Analyze samples at multiple time points to track the formation and degradation of products. Conduct forced degradation studies on the placebo to identify excipient-related degradants.[3] |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours.
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Thermal Degradation: Keep the solid drug substance in a hot air oven at 80 °C for 48 hours. Also, reflux a solution of the drug in a neutral solvent for 24 hours.
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Photodegradation: Expose the solid drug substance and a solution of the drug (e.g., 100 µg/mL) to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).
-
-
Sample Analysis:
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At appropriate time intervals, withdraw an aliquot of the stressed sample.
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Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
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Analyze the samples by a validated stability-indicating HPLC method.
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Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 280 nm (or scan with PDA) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Degradation Studies
Caption: General workflow for forced degradation studies.
References
- 1. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. | Semantic Scholar [semanticscholar.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sgs.com [sgs.com]
- 4. biomedres.us [biomedres.us]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor solubility of 2-Hydroxy-5-methoxynicotinic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility with 2-Hydroxy-5-methoxynicotinic acid.
Troubleshooting Poor Solubility
Issue: The compound is not dissolving in the desired solvent.
This guide provides a systematic approach to address solubility challenges with this compound, focusing on solvent selection, pH adjustment, and other physical factors.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am trying to dissolve the compound in water, but it is not working. What should I do?
Directly dissolving this compound in neutral water is often challenging due to its acidic nature. The recommended approach is to increase the pH of the solution. By adding a base, the carboxylic acid group deprotonates to form a more soluble salt.
Q3: Which solvents are recommended for dissolving this compound?
For biological applications, starting with an aqueous-based solvent is common. For other applications, polar aprotic solvents are a good choice. Consider the following:
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Aqueous solutions: Use of a base (e.g., NaOH, KOH) to raise the pH is the most effective method.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be effective.
-
Alcohols: Methanol and ethanol may also serve as suitable solvents, although heating might be necessary.
Q4: Can I use heat to improve the solubility?
Yes, gently heating the solution can increase the rate of dissolution and the overall solubility. However, it is crucial to ensure the compound is stable at the applied temperature to avoid degradation. It is recommended to start with gentle warming (e.g., 40-50°C) and observe for any changes in the appearance of the solution or compound.
Q5: How does pH affect the solubility of this compound?
The solubility of carboxylic acids like this compound is highly pH-dependent.[1][2][3]
-
In acidic conditions (low pH): The carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.
-
In basic conditions (high pH): The carboxylic acid group is deprotonated (-COO⁻), forming a salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[2][4]
Quantitative Data for Related Compounds
While direct solubility data for this compound is limited, the following table provides data for structurally similar compounds to serve as a reference.
| Compound | Solvent | Temperature | Solubility |
| 2-Hydroxy-5-methoxybenzoic acid | Water | 10°C | 1.7 g/L[5] |
Experimental Protocols
Protocol for Dissolving this compound in Aqueous Buffer
This protocol describes the recommended method for dissolving this compound by pH adjustment.
Materials:
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This compound powder
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Deionized water or desired buffer (e.g., PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the powder to a beaker containing approximately 80% of the final desired volume of water or buffer.
-
Place the beaker on a stir plate and begin stirring. The compound will likely not dissolve at this point, forming a suspension.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
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Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the compound fully dissolves. This is expected to occur at a pH above 7.0.
-
Once the compound is dissolved, carefully adjust the pH to the desired final value for your experiment using 1 M HCl or 1 M NaOH as needed. Be aware that lowering the pH significantly may cause the compound to precipitate out of solution.
-
Transfer the solution to a volumetric flask and add water or buffer to reach the final volume.
-
Filter the solution through a 0.22 µm filter if sterile conditions are required.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting the poor solubility of this compound.
Caption: Troubleshooting workflow for poor solubility.
pH Effect on Solubility
This diagram illustrates the relationship between pH and the chemical form of this compound, which dictates its solubility.
Caption: Effect of pH on the ionization and solubility.
References
Technical Support Center: HPLC Analysis of 2-Hydroxy-5-methoxynicotinic Acid
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of 2-Hydroxy-5-methoxynicotinic acid.
Troubleshooting Guide: Resolving Peak Tailing
This guide addresses common causes of peak tailing in a question-and-answer format, providing specific solutions for the analysis of this compound.
Question 1: Why is my peak for this compound tailing?
Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often a result of unwanted secondary interactions between the analyte and the stationary phase.[1][2][3] The primary causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups (carboxylic acid and hydroxyl group) of your analyte, leading to a secondary retention mechanism and peak tailing.[1][2][4][5][6]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, resulting in a broadened and tailing peak.[4][7]
-
Metal Chelation: The presence of metal impurities (e.g., iron, nickel) in the HPLC system (column, frits, tubing) or the sample can lead to chelation with the analyte, causing peak distortion.[6][8][9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[3][8][11]
-
Column Degradation: A void at the column inlet or a contaminated column can cause poor peak shape for all analytes.[2][7]
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to band broadening and peak tailing.[4][7]
Question 2: How can I minimize secondary silanol interactions?
To reduce unwanted interactions with residual silanols, consider the following strategies:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase will suppress the ionization of the silanol groups, minimizing their interaction with your acidic analyte.[1][2][6][11] A pH of 2.5-3.0 is often effective.
-
Use an End-capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically bonded with a small, less polar group to reduce their activity.[2][4]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM for LC-UV) can help to mask the residual silanol groups and improve peak shape.[6][7] For LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[11]
-
Add a Competing Agent: In some cases, adding a small amount of a competing acid to the mobile phase can help to reduce peak tailing.[12]
Question 3: What is the optimal mobile phase pH for analyzing this compound?
The optimal pH for your mobile phase will depend on the pKa of this compound. A predicted pKa value for a similar compound, 5-Methoxysalicylic acid, is around 3.01.[13] To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa.[14] Therefore, a mobile phase pH of less than 2.5 is recommended.
Question 4: Could metal contamination be causing my peak tailing, and how do I address it?
Yes, metal contamination can cause peak tailing, especially for compounds with chelating properties.[9][10] To troubleshoot this:
-
Use a Metal-Free or Bio-Inert HPLC System: If possible, use an HPLC system with PEEK or other inert tubing and frits to minimize contact with metal surfaces.
-
Add a Chelating Agent: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help to sequester metal ions and improve peak shape.[6]
-
Column Washing: Washing the column with a solution designed to remove metal contaminants may be effective.
Frequently Asked Questions (FAQs)
Q: What does a "tailing factor" or "asymmetry factor" indicate? A: These are quantitative measures of peak symmetry. A value greater than 1 indicates a tailing peak. Many system suitability tests require a tailing factor of less than 2.
Q: Can the sample solvent affect peak shape? A: Yes. Dissolving your sample in a solvent that is stronger than your initial mobile phase can cause peak distortion.[3][7] It is best to dissolve the sample in the mobile phase itself or a weaker solvent.
Q: How do I know if I am overloading my column? A: To check for mass overload, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[11] For volume overload, reduce the injection volume.
Q: When should I consider replacing my HPLC column? A: If you have tried the troubleshooting steps above and still observe peak tailing for all analytes, and you notice a decrease in column efficiency or an increase in backpressure, it may be time to replace the column.[2][7]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase buffers with different pH values (e.g., pH 3.0, 2.7, 2.5, and 2.2) using an appropriate buffer system (e.g., phosphate or formate buffer).
-
Equilibrate the System: Equilibrate the HPLC system with the first mobile phase composition (e.g., 95% aqueous buffer at pH 3.0 and 5% acetonitrile) for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Analyze the resulting chromatogram and calculate the tailing factor.
-
Repeat: Repeat steps 2-4 for each of the prepared mobile phase pH values.
-
Compare Results: Compare the peak shapes and tailing factors to determine the optimal mobile phase pH.
Protocol 2: Evaluation of Column Performance
-
Run a System Suitability Test: Prepare a standard mixture containing this compound and a well-behaved, neutral compound.
-
Inject and Analyze: Inject the mixture onto your current column and a new column of the same type.
-
Compare Chromatograms: Compare the peak shape, retention time, and efficiency (plate count) for both compounds on both columns. Significant peak tailing for only this compound on the old column suggests secondary interactions, while poor peak shape for both compounds points to a general column failure.
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) |
| 3.5 | 2.1 |
| 3.0 | 1.8 |
| 2.7 | 1.4 |
| 2.5 | 1.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommendation |
| Column | C18, end-capped, 2.1 or 4.6 mm i.d., 3.5 or 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, and gradually increase to elute the analyte |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column i.d.) |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Detector | UV at an appropriate wavelength |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Analyte interactions with the stationary phase.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. silcotek.com [silcotek.com]
- 10. researchgate.net [researchgate.net]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. i01.yizimg.com [i01.yizimg.com]
- 13. chembk.com [chembk.com]
- 14. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
minimizing impurity formation during 2-Hydroxy-5-methoxynicotinic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Hydroxy-5-methoxynicotinic acid.
I. Synthesis Overview & Potential Impurities
The primary route for the synthesis of this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of a 2-hydroxy-5-methoxypyridine precursor. While effective, this method can lead to the formation of several impurities that can complicate purification and impact final product quality. Understanding the reaction mechanism and potential side reactions is crucial for troubleshooting.
Reaction Pathway:
Caption: General reaction scheme for the synthesis of this compound via the Kolbe-Schmitt reaction, highlighting potential impurity pathways.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| IMP-01 | High Levels of Unreacted Starting Material | 1. Insufficient reaction time or temperature.2. Inadequate pressure of carbon dioxide.3. Poor quality of base or solvent. | 1. Increase reaction time and/or temperature incrementally. Monitor reaction progress by TLC or HPLC.2. Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically 100 atm).[1][2]3. Use freshly prepared, anhydrous base and dry solvent. The presence of water can reduce the yield.[3] |
| IMP-02 | Formation of Isomeric Byproducts | The regioselectivity of the Kolbe-Schmitt reaction is influenced by the cation of the base used.[1][2] | 1. For preferential ortho-carboxylation (to form the desired 2-hydroxy product), use a sodium base (e.g., sodium hydroxide).2. If para-substitution is observed, consider switching to a potassium base (e.g., potassium hydroxide) might favor the formation of the 4-hydroxy isomer, which could be useful for separation. |
| IMP-03 | Presence of Decarboxylation Product | 1. Excessive reaction temperature or prolonged reaction time.2. Acidic conditions during workup at elevated temperatures. | 1. Optimize the reaction temperature and time to maximize product formation while minimizing degradation.2. During the acidification step of the workup, maintain a low temperature (e.g., using an ice bath) to prevent loss of the carboxyl group. |
| PUR-01 | Difficulty in Product Isolation/Purification | 1. Co-precipitation of impurities with the product.2. Similar solubility profiles of the product and impurities. | 1. After acidification, allow the product to crystallize slowly at a controlled temperature to improve crystal size and purity.2. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) can be effective.[4]3. For challenging separations, consider column chromatography on silica gel. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in the Kolbe-Schmitt synthesis of this compound?
A1: The most critical parameters are temperature and pressure. The carboxylation reaction requires high pressure to ensure a sufficient concentration of CO2 is available for the reaction with the phenoxide (or in this case, pyridinoxide) intermediate. The temperature must be high enough to promote the reaction but not so high as to cause significant decarboxylation of the product. Careful optimization of both is essential for high yield and purity.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by taking small aliquots from the reaction mixture (if the reactor setup allows), quenching them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexane with a small amount of acetic acid can often provide good separation of the starting material and the more polar product. For HPLC, a reverse-phase C18 column with a gradient of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is typically effective.
Q3: What are the expected spectroscopic characteristics of the main impurities?
A3:
-
Unreacted 2-Hydroxy-5-methoxypyridine: In ¹H NMR, the characteristic signals for the pyridine ring protons will be present, but the carboxylic acid proton signal will be absent.
-
Isomeric Byproducts (e.g., 4-Hydroxy-5-methoxynicotinic acid): The ¹H NMR spectrum will show a different substitution pattern on the pyridine ring, leading to different chemical shifts and coupling constants for the aromatic protons compared to the desired product.
-
Decarboxylation Product: This is the same as the unreacted starting material, 2-Hydroxy-5-methoxypyridine.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. The Kolbe-Schmitt reaction is typically carried out at high pressure and temperature, which requires the use of a certified and properly maintained pressure reactor.[5][6] Ensure all safety features of the reactor are operational. Carbon dioxide at high pressures can be hazardous if released unexpectedly. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times.
IV. Experimental Protocols
A. General Protocol for the Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol is a general guideline and may require optimization.
Workflow Diagram:
Caption: A typical workflow for the synthesis and purification of this compound.
Procedure:
-
Preparation: In a suitable pressure reactor, add 2-hydroxy-5-methoxypyridine and a molar excess of a dry, powdered base (e.g., 2-4 equivalents of sodium hydroxide or potassium carbonate). If a solvent is used, add it at this stage (high-boiling point ethers or hydrocarbons are sometimes employed).
-
Reaction: Seal the reactor and purge with nitrogen, followed by pressurizing with carbon dioxide to the desired pressure (e.g., 100 atm).[1][2] Heat the mixture to the reaction temperature (e.g., 120-150 °C) with vigorous stirring. Maintain these conditions for the desired reaction time (e.g., 4-8 hours).
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO2. Dissolve the solid reaction mixture in water.
-
Purification:
-
Filter the aqueous solution to remove any insoluble materials.
-
Cool the filtrate in an ice bath and slowly acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
B. HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the product and any less polar impurities. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the product) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
V. Data Summary
The following table provides hypothetical data based on typical outcomes of the Kolbe-Schmitt reaction to illustrate the effects of reaction parameters on product yield and purity.
| Run | Base | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Purity (%) | Key Impurity (%) |
| 1 | NaOH | 120 | 100 | 4 | 65 | 90 | Unreacted SM (8%) |
| 2 | NaOH | 150 | 100 | 4 | 75 | 95 | Isomer (3%) |
| 3 | KOH | 150 | 100 | 4 | 70 | 85 | Isomer (12%) |
| 4 | NaOH | 170 | 100 | 4 | 60 | 88 | Decarboxylation (10%) |
| 5 | NaOH | 150 | 80 | 4 | 55 | 85 | Unreacted SM (12%) |
| 6 | NaOH | 150 | 100 | 8 | 72 | 92 | Decarboxylation (5%) |
SM: Starting Material
This data illustrates that higher temperatures can increase the reaction rate but also lead to more degradation. The choice of base significantly impacts the formation of isomeric impurities, and insufficient pressure leads to lower yields.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents [patents.google.com]
storage and handling best practices for 2-Hydroxy-5-methoxynicotinic acid
Frequently Asked Questions (FAQs)
Q1: How should I store 2-Hydroxy-5-methoxynicotinic acid?
A: Based on general guidelines for nicotinic acids, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some sources suggest storage at room temperature, away from light and moisture.[3] For lyophilized forms of related compounds, storage at -20°C in a desiccated environment is recommended for long-term stability.[4]
Q2: What are the primary hazards associated with handling this type of compound?
A: While specific data for this compound is unavailable, related nicotinic acid compounds can cause skin and serious eye irritation.[1][5] Inhalation of dust may lead to respiratory tract irritation.[6] It is crucial to avoid creating and inhaling dust.[3][7]
Q3: What personal protective equipment (PPE) should I wear when working with this compound?
A: Standard laboratory PPE is required. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] If there is a risk of generating dust, a NIOSH-approved particulate respirator is recommended.[2][8]
Q4: How should I handle a spill of this compound?
A: For minor spills, you should wear appropriate PPE, avoid generating dust, and clean up the material using dry methods such as sweeping or vacuuming with an explosion-proof vacuum.[7] The collected material should be placed in a sealed, labeled container for proper disposal.[7] Ensure the area is well-ventilated.[5]
Q5: What are the general first aid procedures in case of exposure?
A:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][9]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][9]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound has discolored or changed appearance. | Improper storage (exposure to light, moisture, or incompatible materials). | 1. Review storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place. 2. Check for potential contamination from incompatible materials such as strong oxidizing agents.[1][11] 3. Consider performing an analytical test (e.g., HPLC, NMR) to assess purity before use. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent or insufficient mixing. | 1. Information on the solubility of this compound is not available. For related compounds like nicotinamide, solubility is reported in DMSO and water.[4] 2. Experiment with small quantities in different common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol, water). 3. Use sonication or gentle heating to aid dissolution, being mindful of potential degradation. |
| Inconsistent experimental results. | Compound degradation due to improper handling or storage. | 1. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles if stored in solution.[4] 2. Always use a fresh, properly stored sample for critical experiments. 3. Verify the purity of the compound before use. |
Data Summary
Due to the lack of specific data for this compound, a quantitative data table cannot be provided. Researchers should refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.
Experimental Protocols
Protocol 1: General Solubility Assessment
Objective: To determine suitable solvents for this compound.
Materials:
-
This compound
-
Selection of common laboratory solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)
-
Vortex mixer
-
Small vials
-
Analytical balance
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a series of labeled vials.
-
Add a measured volume of a solvent (e.g., 100 µL) to the first vial.
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, it is soluble at that concentration (e.g., 10 mg/mL).
-
If the compound does not dissolve, add another measured volume of the solvent and repeat the vortexing and observation steps.
-
Repeat with different solvents to create a solubility profile.
-
Gentle heating or sonication can be attempted for poorly soluble samples, noting any changes in the compound's appearance.
Protocol 2: Small-Scale Stability Test
Objective: To assess the stability of this compound under common experimental conditions.
Materials:
-
A solution of this compound in a suitable solvent
-
Incubators or water baths at various temperatures (e.g., room temperature, 37°C)
-
Analytical instrumentation (e.g., HPLC-UV)
Methodology:
-
Prepare a stock solution of this compound of a known concentration in a chosen solvent.
-
Take an initial sample (T=0) for analysis by HPLC to determine the initial purity and peak area.
-
Aliquot the stock solution into several vials.
-
Expose the vials to different conditions (e.g., room temperature on the benchtop, 37°C incubator, protected from light vs. exposed to light).
-
At set time points (e.g., 1, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the samples by HPLC.
-
Compare the peak area of the parent compound and the appearance of any new peaks (indicating degradation) to the T=0 sample.
Visualizations
Caption: Troubleshooting workflow for changes in compound appearance.
Caption: General workflow for safely handling the compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. ICSC 1702 - NICOTINIC ACID [inchem.org]
- 4. Nicotinamide | Cell Signaling Technology [cellsignal.com]
- 5. chemos.de [chemos.de]
- 6. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 2-Hydroxy-5-methoxybenzoic acid 98 2612-02-4 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-hydroxy-5-(Methoxycarbonyl)benzoic acid - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Nicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various analogs of nicotinic acid, with a focus on derivatives sharing structural similarities with 2-Hydroxy-5-methoxynicotinic acid. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology by summarizing key experimental findings and methodologies.
Introduction
Nicotinic acid (niacin, vitamin B3) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. The introduction of various substituents onto the pyridine ring, particularly hydroxyl and methoxy groups, can significantly modulate their pharmacological properties. This guide focuses on comparing the anticancer, anti-inflammatory, and antimicrobial activities of substituted nicotinic acid analogs, providing available quantitative data and experimental context. While direct and extensive research on this compound analogs is limited in the public domain, this guide draws comparisons from structurally related nicotinic acid and 2-hydroxynicotinic acid derivatives to infer potential structure-activity relationships.
Data Presentation
The following tables summarize the biological activities of various nicotinic acid analogs based on available experimental data.
Table 1: Anticancer and Cytotoxic Activity of Nicotinic Acid Analogs
| Compound Class | Specific Analog(s) | Cancer Cell Line(s) | Activity Metric | Reported Value | Reference(s) |
| Nicotinic Acid Derivatives | Compound 5c | HCT-15, PC-3 | IC50 | 0.068 µM (VEGFR-2 inhibition) | [1] |
| Ru(II) Complexes with Nicotinic Acid Ligands | Complex 1 | A431, MDA-MB 231 | IC50 | Moderate to high cytotoxicity | [2] |
| 2-Hydroxynicotinic Acid | 2-HNA | Ovarian and pancreatic cancer cells | Enzyme Inhibition (NAPRT) | Sensitizes cells to NAMPT inhibitors | [3] |
Table 2: Anti-inflammatory and Analgesic Activity of Nicotinic Acid Analogs
| Compound Class | Specific Analog(s) | Assay | Activity Metric | Reported Value | Reference(s) |
| 2-(3-chloroanilino)nicotinic acid hydrazides | 3-chloro (12d) and 4-methoxyphenyl (12i) derivatives | Carrageenan-induced rat paw edema | % Reduction in inflammation | 95% and 87% | [4][5] |
| Isonicotinic Acid Derivatives | Compound 5 | In vitro anti-inflammatory assay | IC50 | 1.42 ± 0.1 µg/mL | [6] |
| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone | Compounds Va, Vb, Vc | Analgesic and anti-inflammatory assays | Activity | More potent than ASA (analgesic) | [7] |
Table 3: Antimicrobial Activity of 2-Hydroxynicotinoid Derivatives
| Compound Class | Specific Analog(s) | Microorganism(s) | Activity Metric | Reported Value (µg/mL) | Reference(s) |
| 2-Hydroxynicotinoid Derivative | Isoniazid/2-Hydroxynicotinoid Compound | S. aureus | MIC | 201.25 | [8] |
| 2-Hydroxynicotinoid Derivative | Isoniazid/2-Hydroxynicotinoid Compound | E. coli | MIC | 100.63 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity - VEGFR-2 Inhibition Assay
The anticancer activity of novel nicotinic acid derivatives was evaluated by their ability to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, was determined. A lower IC50 value indicates a higher potency of the compound. The assay typically involves incubating the recombinant VEGFR-2 enzyme with the test compound and a substrate (e.g., ATP). The phosphorylation of a peptide substrate is then measured, often using a fluorescence-based method. The reduction in phosphorylation in the presence of the compound is used to calculate the inhibitory activity.[1]
Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation. Inflammation is induced in the hind paw of rats by injecting a phlogistic agent, carrageenan. The volume of the paw is measured before and at various time points after the injection. The test compounds are administered orally or intraperitoneally before the carrageenan injection. The percentage reduction in paw edema in the treated group compared to the control (untreated) group is calculated to determine the anti-inflammatory activity.[4][5]
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is typically performed using a microdilution method in 96-well plates. A serial dilution of the test compound is prepared in a liquid growth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined by visual inspection for the absence of turbidity (growth).[8]
Enzyme Inhibition - Nicotinate Phosphoribosyltransferase (NAPRT) Assay
The inhibitory activity of compounds against NAPRT can be measured using a continuous fluorometric enzymatic assay. This assay detects the formation of NADH from the NAPRT-catalyzed reaction product, nicotinic acid mononucleotide (NAMN). The reaction mixture contains the NAPRT enzyme, the substrate nicotinic acid (NA), and phosphoribosyl pyrophosphate (PRPP). The reaction is initiated, and the increase in fluorescence due to NADH production is monitored over time. The presence of an inhibitor will result in a decreased rate of NADH formation. The Ki (inhibition constant) can be determined from these measurements.[9]
Visualizations
The following diagrams illustrate key concepts related to the biological activities of the described compounds.
Figure 1: Proposed anticancer mechanism of a nicotinic acid analog targeting VEGFR-2.
Figure 2: Experimental workflow for the in vivo anti-inflammatory assay.
Figure 3: Logical relationship between chemical structure and biological activity.
Conclusion
The available evidence suggests that the nicotinic acid scaffold is a promising starting point for the development of new therapeutic agents. The introduction of substituents such as hydroxyl, methoxy, and various hydrazide moieties can lead to potent anticancer, anti-inflammatory, and antimicrobial compounds. Specifically, derivatives of 2-hydroxynicotinic acid have demonstrated notable biological activities, including enzyme inhibition relevant to cancer therapy and antimicrobial effects. Further research focusing on the systematic synthesis and screening of this compound analogs is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The experimental protocols and comparative data presented in this guide offer a foundation for such future investigations.
References
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anti-inflammatory and analgesic activities of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxynicotinic acid | 609-71-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxy-5-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 2-Hydroxy-5-methoxynicotinic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and reproducibility of experimental data in research and drug development. This document outlines detailed experimental protocols and presents a comparative summary of key validation parameters to aid in the selection of the most suitable method for your specific research needs.
Method Comparison
The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Specificity | Moderate to High | Very High |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Robustness | High | Moderate to High |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and LC-MS/MS methods are provided below. These protocols are based on established practices for similar small molecules and should be optimized for your specific instrumentation and laboratory conditions.[1][2][3][4]
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
a. Instrumentation and Chromatographic Conditions:
-
System: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:
-
0-2 min: 95% A
-
2-10 min: Gradient to 50% A
-
10-12 min: Gradient to 5% A
-
12-15 min: Hold at 5% A
-
15-16 min: Return to 95% A
-
16-20 min: Re-equilibration at 95% A
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV spectral analysis of this compound (typically around 270-280 nm).
-
Injection Volume: 10 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For simple matrices, a "dilute-and-shoot" approach may be sufficient. For more complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
a. Instrumentation and Chromatographic Conditions:
-
System: LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[5] A typical gradient might be:
-
0-1 min: 98% A
-
1-5 min: Gradient to 10% A
-
5-6 min: Hold at 10% A
-
6-6.1 min: Return to 98% A
-
6.1-8 min: Re-equilibration at 98% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) and a characteristic product ion (Q3) for this compound and an internal standard (if used) will need to be determined by direct infusion.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
c. Standard and Sample Preparation:
-
Standard Stock and Calibration Standards: Prepared as described for the HPLC-UV method, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system.
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Sample Preparation: Similar to the HPLC-UV method, but may require more rigorous cleanup to minimize matrix effects in the MS source. Protein precipitation followed by SPE or LLE is a common approach for biological samples.
Analytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an analytical method according to the International Council for Harmonisation (ICH) guidelines.[2][6]
Caption: Workflow for analytical method validation.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The HPLC-UV method offers a cost-effective and robust solution for routine analysis in less complex matrices. For applications requiring higher sensitivity and selectivity, particularly in complex biological samples, the LC-MS/MS method is the preferred choice. The successful implementation of either method relies on a thorough validation process to ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | SIELC Technologies [sielc.com]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Guide to 2-Hydroxy-5-methoxynicotinic Acid and Other Nicotinic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Hydroxy-5-methoxynicotinic acid and other nicotinic acid derivatives, focusing on their performance as agonists for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A or the niacin receptor. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from well-characterized nicotinic acid derivatives to provide a framework for comparison and to detail the experimental protocols necessary for such an evaluation.
Introduction to Nicotinic Acid Derivatives and the HCA2 Receptor
Nicotinic acid (niacin), a B-vitamin, is a well-established therapeutic agent for treating dyslipidemia.[1][2] Its pharmacological effects are primarily mediated through the activation of the HCA2 receptor, a G protein-coupled receptor (GPCR) belonging to the Gi/Go family.[1][3] Activation of HCA2 in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids and subsequently decreased production of triglycerides and very-low-density lipoproteins (VLDL) in the liver.[2] However, the therapeutic use of nicotinic acid is often limited by a flushing response, a side effect mediated by HCA2 activation in skin Langerhans cells and keratinocytes, which stimulates the release of prostaglandins.[4]
This has driven the development of various nicotinic acid derivatives with the aim of improving potency, selectivity, and reducing side effects. This compound is one such derivative, and this guide provides a comparative context for its potential pharmacological profile against other known HCA2 agonists.
Comparative Performance of Nicotinic Acid Derivatives
The following table summarizes the in vitro potency and binding affinity of several key nicotinic acid derivatives at the human HCA2 receptor. This data is essential for comparing the relative efficacy and binding characteristics of these compounds.
| Compound | In Vitro Potency (EC50, µM) | Binding Affinity (Ki, µM) | Reference |
| Nicotinic Acid | 0.1 - 1.0 | 0.055 - 0.096 | [2] |
| Acipimox | ~10 | ~5 | [5] |
| Monomethyl Fumarate (MMF) | ~5 | ~7 | [5] |
| MK-6892 | 0.004 | Not Reported | [5] |
| GSK256073 | 0.003 | Not Reported | [5] |
Note: Specific quantitative data for this compound is not available in the cited literature. The performance of this compound would need to be determined experimentally using the protocols outlined below.
Signaling Pathways and Experimental Workflows
The activation of the HCA2 receptor by nicotinic acid derivatives initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating compound activity.
Caption: HCA2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Compound Evaluation.
Detailed Experimental Protocols
To facilitate the direct comparison of this compound with other derivatives, the following detailed protocols for key in vitro assays are provided.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a compound for the HCA2 receptor by competing with a radiolabeled ligand.
Materials:
-
HEK293 cells transiently or stably expressing the human HCA2 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
Radioligand: [3H]-Nicotinic acid.
-
Non-specific binding control: Unlabeled nicotinic acid at a high concentration (e.g., 10 µM).
-
Test compounds: this compound and other derivatives at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture HCA2-expressing cells to confluency.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, 5 mM EDTA) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Nicotinic acid, and varying concentrations of the test compound.
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of unlabeled nicotinic acid.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for determining Potency, EC50)
This assay measures the ability of a compound to activate the HCA2 receptor and inhibit the production of intracellular cAMP.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human HCA2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well assay plates.
Procedure:
-
Cell Preparation:
-
Culture HCA2-expressing cells to the appropriate density.
-
Harvest the cells, wash, and resuspend in assay buffer to the desired concentration.[6]
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of a 384-well plate.[6]
-
Add varying concentrations of the test compounds to the wells.
-
Incubate at room temperature for a short period (e.g., 15-30 minutes).[6]
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect.
-
Conclusion
The development of novel nicotinic acid derivatives with improved therapeutic profiles remains a significant goal in the treatment of dyslipidemia. While direct comparative data for this compound is not yet widely available, this guide provides the necessary framework and detailed experimental protocols for its evaluation. By employing standardized radioligand binding and cAMP functional assays, researchers can accurately determine the binding affinity and potency of this and other novel derivatives, comparing them against established compounds like nicotinic acid and acipimox. This systematic approach will enable the identification of promising new candidates for further preclinical and clinical development.
References
- 1. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxycarboxylic acid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-5-methoxynicotinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies for 2-hydroxy-5-methoxynicotinic acid are not extensively documented in publicly available literature, a comparative analysis of related nicotinic acid derivatives provides valuable insights into the potential influence of substituent groups on their biological activity. This guide synthesizes available data on analogs to infer potential SAR principles and compares their performance based on reported experimental findings.
Comparative Biological Activity of Nicotinic Acid Derivatives
Nicotinic acid and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The nature and position of substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds.
Anti-inflammatory Activity
Several studies have explored the anti-inflammatory potential of nicotinic acid derivatives. The mechanism often involves the inhibition of inflammatory mediators.
Table 1: Anti-inflammatory Activity of Selected Nicotinic Acid Analogs
| Compound | Target/Assay | IC50 / Activity | Reference Compound | Reference |
| Compound 4h (A nicotinic acid derivative) | Nitrite Inhibition (LPS-stimulated RAW 264.7 cells) | Potent activity (MTT result: 86.109 ± 0.51) | Ibuprofen | [1] |
| Compound 5b (A nicotinic acid derivative) | Nitrite Inhibition (LPS-stimulated RAW 264.7 cells) | Potent activity (MTT result: 119.084 ± 0.09) | Ibuprofen | [1] |
| 5-acetamido-2-hydroxy benzoic acid | Acetic acid-induced writhing (in vivo) | ED50 = 4.95 mg/kg | Acetaminophen | Not specified in snippet |
Note: Specific structures for compounds 4h and 5b are detailed in the referenced publication.
Antimicrobial Activity
Nicotinic acid derivatives have also been synthesized and evaluated for their activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Nicotinic Acid Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone derivative 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [2] |
| 1,3,4-oxadiazoline derivative 25 | Bacillus subtilis ATCC 6633 | 7.81 | [2] |
| 1,3,4-oxadiazoline derivative 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [2] |
| 1,3,4-oxadiazoline derivative 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [2] |
| Hydrazide 2 | Bacillus cereus | Active (concentration not specified) | [3] |
| Hydrazone 7 | Staphylococcus aureus | Active (concentration not specified) | [3] |
Anticancer Activity
The cytotoxic potential of nicotinic acid derivatives against various cancer cell lines has been a subject of investigation.
Table 3: Anticancer Activity of Selected Nicotinic Acid Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5c (A nicotinic acid-based agent) | HCT-15 (colon) | Not specified, but noted as highly potent | [4] |
| Compound 5c (A nicotinic acid-based agent) | PC-3 (prostate) | Not specified, but noted as highly potent | [4] |
| 2-hydroxy-4-methoxy-substituted derivative 10 | Multiple cell lines | 2.2–4.4 | [5] |
| 2-hydroxy-substituted derivative 11 | MCF-7 (breast) | 1.2 | [5] |
| 2-hydroxy-substituted derivative 11 | HCT 116 (colon) | 3.7 | [5] |
Inferred Structure-Activity Relationships
Based on the available data for analogous structures, the following SAR principles for the nicotinic acid scaffold can be inferred:
-
Role of Hydroxy and Methoxy Groups: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups significantly influence biological activity. In many bioactive compounds, hydroxyl groups can act as hydrogen bond donors, potentially interacting with biological targets like enzyme active sites.[6] Methoxy groups, being more lipophilic, can enhance membrane permeability and bioavailability.[7] The interplay between these two groups can fine-tune the pharmacological profile of a molecule. For instance, in some flavonoid analogs, the coexistence of hydroxy and methoxy groups has been shown to enhance cytotoxic activity against cancer cell lines.[6]
-
Acylhydrazone and Oxadiazoline Moieties: The derivatization of the carboxylic acid group of nicotinic acid into acylhydrazones and subsequently into 1,3,4-oxadiazolines has been shown to be a successful strategy for generating potent antimicrobial agents.[2]
-
Substitution at Position 5: Modifications at the 5-position of the nicotinic acid ring appear to be well-tolerated and can be exploited to introduce various pharmacophores that modulate biological activity.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available. However, the following are representative protocols for the synthesis and evaluation of related nicotinic acid derivatives, which can be adapted for future studies.
General Synthesis of Nicotinic Acid Acylhydrazones
Nicotinic acid hydrazide is used as a starting material and is condensed with various aldehydes to form acylhydrazones.
-
Procedure: A mixture of nicotinic acid hydrazide (1 mmol) and the appropriate aldehyde (1 mmol) in ethanol (20 mL) is heated under reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure acylhydrazone.[2]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
-
Procedure: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in 96-well microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
In Vitro Anti-inflammatory Assay (Nitrite Determination)
This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), an inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Procedure: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated for 24 hours. The cells are then pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent. The percentage of nitrite inhibition is calculated relative to the LPS-stimulated control.[1]
Visualizations
Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.
Caption: Putative inhibition of the NF-κB signaling pathway by a nicotinic acid derivative.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel nicotinic acid derivatives.
Caption: A generalized workflow for the development of novel nicotinic acid derivatives.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic Routes to 2-Hydroxy-5-methoxynicotinic Acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is of paramount importance. 2-Hydroxy-5-methoxynicotinic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering insights into their respective methodologies, yields, and reaction conditions.
Route 1: Hydrolysis of 2-Chloro-5-methoxynicotinic Acid
This route involves a two-step process starting from the commercially available 2-methoxynicotinic acid. The first step is the chlorination of the pyridine ring, followed by a nucleophilic substitution of the chlorine atom with a hydroxyl group via hydrolysis.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-methoxynicotinic Acid
A common method for the chlorination of 2-methoxynicotinic acid involves the use of an alkali metal hypochlorite, such as sodium hypochlorite, in an aqueous solution.[1]
-
Reaction: 2-methoxynicotinic acid is dissolved in an aqueous solution of sodium hypochlorite.
-
Temperature: The reaction is typically carried out at a controlled temperature, for instance, between 10°C and 30°C.[1]
-
Reaction Time: The mixture is stirred for a prolonged period, often overnight (approximately 16 hours or more), to ensure the completion of the chlorination.[1]
-
Work-up: After the reaction, the product, 5-chloro-2-methoxynicotinic acid, is isolated by acidification of the reaction mixture, leading to its precipitation. The solid product is then collected by filtration and can be further purified by recrystallization. A yield of 52% has been reported for the synthesis of 5-chloro-2-methoxynicotinic acid from 2-methoxynicotinic acid using sodium hypochlorite.[1]
Step 2: Hydrolysis of 2-Chloro-5-methoxynicotinic Acid to this compound
The synthesized 2-chloro-5-methoxynicotinic acid is then subjected to hydrolysis to replace the chloro group with a hydroxyl group. This transformation is typically achieved under basic conditions.
-
Reaction: 2-chloro-5-methoxynicotinic acid is treated with an aqueous base, such as sodium hydroxide.
-
Temperature: The reaction mixture is heated to facilitate the nucleophilic substitution.
-
Work-up: Upon completion of the reaction, the solution is acidified to precipitate the final product, this compound. The product is then collected by filtration and dried. The process of hydrolyzing a 2-chloronicotinic acid to a 2-hydroxynicotinic acid is a known transformation.[2]
Route 2: Synthesis from 3-Formylchromone Derivatives
An alternative approach to constructing the 2-pyridone core of the target molecule involves a multi-component reaction starting from 3-formylchromone derivatives. This method allows for the direct synthesis of functionalized 2-pyridone-3-carboxylic acids.
Experimental Protocol
While a direct synthesis of this compound using this method is not explicitly detailed in the searched literature, the synthesis of analogous 2-pyridone-3-carboxylic acids provides a general framework.[3][4] The synthesis of a related compound, 1-benzyl-5-(2-hydroxy-4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, has been reported with a 57% yield.[4]
-
Reaction: A three-component reaction between a 3-formylchromone, a primary amine, and a C-H acidic compound like Meldrum's acid can be employed to construct the substituted 2-pyridone ring system.
-
Catalyst: A basic catalyst is often used to promote the reaction.
-
Solvent: The choice of solvent can vary depending on the specific reactants.
-
Work-up: The product is typically isolated through precipitation and filtration, followed by purification techniques such as recrystallization or column chromatography.
Comparative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates via Route 1. Data for a direct, one-step synthesis via Route 2 for the exact target molecule is not available in the provided search results, thus a direct comparison of yields for the final product is not possible at this time.
| Parameter | Route 1: Step 1 (Chlorination) | Route 1: Step 2 (Hydrolysis) |
| Starting Material | 2-Methoxynicotinic Acid | 2-Chloro-5-methoxynicotinic Acid |
| Key Reagents | Sodium Hypochlorite | Sodium Hydroxide |
| Solvent | Water | Water |
| Temperature | 10-30°C[1] | Elevated (reflux) |
| Reaction Time | ~16 hours[1] | Not specified |
| Reported Yield | 52% (for 5-chloro-2-methoxynicotinic acid)[1] | Not specified |
Synthesis Pathway Diagrams
Below are the visual representations of the described synthetic routes.
Caption: Route 1: Synthesis via Chlorination and Hydrolysis.
Caption: Route 2: General approach from 3-Formylchromone.
Conclusion
The hydrolysis of 2-chloro-5-methoxynicotinic acid presents a well-defined, two-step pathway to this compound with a reported yield for the intermediate chlorination step. This route utilizes readily available starting materials and reagents. The alternative approach, employing a multi-component reaction, offers the potential for a more convergent synthesis, directly constructing the substituted pyridone ring. However, specific experimental details and yields for the synthesis of the exact target molecule via this route require further investigation and optimization. The choice of synthesis route will ultimately depend on factors such as starting material availability, scalability, and the desired purity of the final product.
References
- 1. EP0289180A2 - Method of chlorination - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
No In Vivo Efficacy Data Currently Available for 2-Hydroxy-5-methoxynicotinic Acid
A comprehensive review of published scientific literature reveals a lack of available in vivo efficacy studies for the compound 2-Hydroxy-5-methoxynicotinic acid. Despite searches for this compound and its potential synonyms, such as 2-Hydroxy-5-methoxypyridine-3-carboxylic acid, no research detailing its biological effects, therapeutic applications, or performance in preclinical or clinical models could be identified.
The current body of scientific knowledge does not contain information on the specific therapeutic targets or signaling pathways modulated by this compound in vivo. While extensive research exists for nicotinic acid (niacin) and its various derivatives, particularly in the fields of dyslipidemia and inflammation, these studies do not extend to the specific molecule of interest.
Information that is available often pertains to structurally similar but distinct compounds, such as 2-Hydroxy-5-methoxybenzoic acid. However, the data for these related molecules are not transferable and do not provide insight into the potential in vivo efficacy of this compound. The primary applications found for these similar compounds are in the realm of analytical chemistry, rather than therapeutics.
Due to the absence of foundational in vivo data, it is not possible to construct a comparison guide on the efficacy of this compound. The core requirements for such a guide, including quantitative performance data, detailed experimental protocols, and established signaling pathways, are not met by the currently available scientific literature. This suggests that this compound may be a novel compound that has not yet been subjected to significant biological investigation.
Therefore, a comparison of its performance against other alternatives cannot be conducted at this time. Further foundational research, including initial in vitro and subsequent in vivo studies, would be necessary to elucidate the biological activity and potential therapeutic efficacy of this compound.
Navigating Cross-Reactivity: A Comparative Guide to 2-Hydroxy-5-methoxynicotinic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated biological activity and potential cross-reactivity of 2-Hydroxy-5-methoxynicotinic acid. Due to a lack of direct experimental data for this specific compound in publicly available literature, this comparison is based on the well-established structure-activity relationships (SAR) of ligands targeting the primary receptor for nicotinic acid, the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).
Executive Summary
This compound, a structural analog of nicotinic acid (niacin), is predicted to be an agonist for the GPR109A receptor. Its activity is likely influenced by the presence of the hydroxyl and methoxy groups on the pyridine ring. While these substitutions may affect its binding affinity and functional potency compared to nicotinic acid, significant cross-reactivity with other nicotinic acid-responsive pathways is anticipated. This guide delves into the underlying signaling mechanisms, provides detailed protocols for key biological assays to experimentally determine its activity and cross-reactivity, and offers a framework for its evaluation.
Understanding the Primary Target: GPR109A
Nicotinic acid and its analogs primarily exert their biological effects through the activation of GPR109A, a Gi protein-coupled receptor.[1][2][3][4][5] Activation of GPR109A initiates two main signaling pathways:
-
Gi-Mediated Pathway: This pathway is responsible for the therapeutic, anti-lipolytic effects of nicotinic acid. Activation of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This reduction in cAMP subsequently inhibits hormone-sensitive lipase in adipocytes, reducing the release of free fatty acids into the bloodstream.
-
β-Arrestin-Mediated Pathway: This pathway is associated with the common side effect of flushing caused by nicotinic acid. Upon receptor activation, β-arrestin proteins are recruited to the receptor, initiating a separate signaling cascade that leads to the release of prostaglandins.[2][3][6]
Predicted Biological Activity and Cross-Reactivity of this compound
Based on the known SAR of GPR109A ligands, the following can be inferred about this compound:
-
Carboxylic Acid Moiety: The presence of the carboxylic acid group at the 3-position of the pyridine ring is crucial for binding to GPR109A. It forms a key interaction with a positively charged arginine residue in the receptor's binding pocket. Therefore, this compound is expected to bind to GPR109A.
-
Substitutions on the Pyridine Ring: The hydroxyl and methoxy groups at the 2- and 5-positions, respectively, will likely modulate the binding affinity and functional activity. The electronic and steric properties of these substituents can influence how the molecule fits into the binding pocket and its ability to induce the conformational changes required for receptor activation. It is plausible that these substitutions could alter the potency (EC50/IC50) compared to nicotinic acid.
-
Cross-Reactivity with GPR109A-Mediated Pathways: As it is predicted to be a GPR109A agonist, this compound will exhibit "cross-reactivity" across all pathways downstream of this receptor, including both the therapeutic Gi-mediated pathway and the flushing-inducing β-arrestin pathway. The degree to which it activates each pathway (i.e., its bias) would need to be determined experimentally.
-
Cross-Reactivity with Other Receptors: While GPR109A is the primary high-affinity receptor for nicotinic acid, the potential for off-target effects on other receptors, particularly other nicotinic acid-like receptors or enzymes, cannot be entirely ruled out without experimental validation. However, significant cross-reactivity with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, is considered unlikely due to the significant structural and functional differences between these receptors and GPR109A.[7][8][9][10][11]
Quantitative Data Comparison
As of the latest literature review, no direct quantitative experimental data (e.g., Ki, IC50, EC50) for this compound in biological assays is available. To facilitate a direct comparison, the table below provides a template for how such data, once generated, could be presented alongside data for nicotinic acid and other relevant analogs.
| Compound | Assay Type | Target | Key Parameter | Value (nM) | Reference |
| This compound | [e.g., Radioligand Binding] | [e.g., GPR109A] | [e.g., Ki] | [Data Unavailable] | |
| This compound | [e.g., cAMP Assay] | [e.g., GPR109A] | [e.g., IC50] | [Data Unavailable] | |
| This compound | [e.g., β-Arrestin Recruitment] | [e.g., GPR109A] | [e.g., EC50] | [Data Unavailable] | |
| Nicotinic Acid | Radioligand Binding | GPR109A | Ki | [Insert known value] | [Cite Reference] |
| Nicotinic Acid | cAMP Assay | GPR109A | IC50 | [Insert known value] | [Cite Reference] |
| Nicotinic Acid | β-Arrestin Recruitment | GPR109A | EC50 | [Insert known value] | [Cite Reference] |
| Alternative Analog (e.g., 5-methoxynicotinic acid) | [Assay Type] | [Target] | [Parameter] | [Value] | [Reference] |
Experimental Protocols
To experimentally determine the biological activity and cross-reactivity profile of this compound, the following key assays are recommended:
GPR109A Radioligand Binding Assay
This assay measures the affinity of the test compound for the GPR109A receptor by competing with a radiolabeled ligand.
-
Cell Line: HEK293 or CHO cells stably expressing human GPR109A.
-
Radioligand: [³H]-Nicotinic acid.
-
Procedure:
-
Prepare cell membranes from the GPR109A-expressing cell line.
-
Incubate a fixed concentration of [³H]-Nicotinic acid with cell membranes in the presence of increasing concentrations of the test compound (this compound) or a known competitor (unlabeled nicotinic acid).
-
After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Gi-Mediated Functional Assay: cAMP Measurement
This assay determines the functional potency of the test compound in activating the Gi-mediated signaling pathway by measuring the inhibition of cAMP production.
-
Cell Line: HEK293 or CHO cells stably expressing human GPR109A.
-
Reagents: Forskolin (an adenylyl cyclase activator), a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Procedure:
-
Plate GPR109A-expressing cells in a suitable microplate.
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a chosen detection method.
-
Generate a dose-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the ability of the test compound to induce the recruitment of β-arrestin to the activated GPR109A receptor, a key event in the flushing pathway.
-
Cell Line: A specialized cell line engineered for β-arrestin recruitment assays, such as those utilizing enzyme fragment complementation (EFC) (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET). These cells co-express GPR109A and a tagged β-arrestin.
-
Procedure (Example using EFC):
-
Plate the engineered cells in a microplate.
-
Add increasing concentrations of the test compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment, leading to the complementation of the enzyme fragments.
-
Add the enzyme substrate and measure the resulting luminescent or fluorescent signal.
-
Generate a dose-response curve and determine the EC50 value for β-arrestin recruitment.
-
Visualizing the Pathways and Workflows
To further clarify the biological context and experimental design, the following diagrams are provided.
Caption: GPR109A Signaling Pathways.
Caption: Experimental Workflow for Characterization.
Conclusion
While direct experimental evidence is currently lacking, a strong theoretical basis exists to predict that this compound will act as a ligand for the GPR109A receptor. Its cross-reactivity will likely be confined to the known signaling pathways downstream of this receptor. The provided experimental protocols offer a clear path forward for the empirical determination of its binding affinity, functional potency, and potential signaling bias. The generation of such data will be crucial for a definitive comparison with nicotinic acid and other analogs, and for understanding its potential as a therapeutic agent or a tool for pharmacological research.
References
- 1. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 9. abt-737.com [abt-737.com]
- 10. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism [repository.arizona.edu]
Benchmarking Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of small molecule inhibitors targeting Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), a class of enzymes pivotal in the cellular response to oxygen availability. While direct inhibitory data for 2-Hydroxy-5-methoxynicotinic acid is not extensively available in the public domain, this document benchmarks a representative PHD inhibitor, Roxadustat, against other well-characterized inhibitors of the same class, such as Daprodustat and Vadadustat. This comparison is based on their mechanism of action, potency, and clinical efficacy in treating conditions like anemia associated with chronic kidney disease (CKD).
The inhibition of PHD enzymes by these agents leads to the stabilization of HIF-α, a transcription factor that is otherwise hydroxylated and targeted for degradation under normal oxygen levels.[1][2] This stabilization mimics a hypoxic state, promoting the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).[3][4] Consequently, these oral HIF-PHD inhibitors have emerged as a novel therapeutic class for managing renal anemia.[3][5]
Comparative Efficacy of HIF-PHD Inhibitors
The following table summarizes the key efficacy and safety parameters for selected HIF-PHD inhibitors from clinical trial data. These inhibitors have demonstrated non-inferiority to erythropoiesis-stimulating agents (ESAs) in correcting and maintaining hemoglobin levels in patients with CKD.[5][6]
| Inhibitor | Target | IC50 (PHD2) | Key Efficacy Outcomes | Select Adverse Events |
| Roxadustat (FG-4592) | HIF-PHD | < 100 nM | Effective in increasing and maintaining hemoglobin levels in both dialysis-dependent (DD) and non-dialysis-dependent (NDD) CKD patients.[5][6] | Higher risk of discontinuation compared to ESAs.[5] Increased incidence of gastrointestinal disorders.[7] |
| Daprodustat (GSK1278863) | HIF-PHD | ~20 nM | Comparable efficacy to ESAs in managing anemia in DD and NDD-CKD patients.[6] | Generally well-tolerated with a safety profile comparable to ESAs.[6][7] |
| Vadadustat (AKB-6548) | HIF-PHD | ~50 nM | Non-inferior to ESAs in hemoglobin response.[6] | Higher risk of discontinuation compared to ESAs.[5] Lower incidence of hypertension compared to ESAs.[7] |
| Molidustat (BAY 85-3934) | HIF-PHD | ~70 nM | Demonstrated efficacy in maintaining hemoglobin levels in clinical trials.[8] | Safety profile under continued evaluation.[7] |
| Enarodustat (JTZ-951) | HIF-PHD | ~100 nM | Non-inferior to darbepoetin alfa in Japanese anemic patients with CKD.[8] | Higher incidence of gastrointestinal disorders.[7] |
Experimental Protocols
Determination of Inhibitor Potency (IC50) using an In Vitro Prolyl Hydroxylase Assay
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PHD isozyme (e.g., PHD2).
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
α-ketoglutarate (2-oxoglutarate)
-
Ascorbate
-
Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., this compound or known inhibitors)
-
Detection reagent (e.g., luminescence-based oxygen consumption assay kit or antibody-based detection of hydroxylated peptide)
-
384-well microplates
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test inhibitor to create a concentration gradient.
-
In a 384-well plate, add the assay buffer, Fe(II), and ascorbate.
-
Add the serially diluted test inhibitor or vehicle control (DMSO) to the respective wells.
-
Add the HIF-1α peptide substrate and α-ketoglutarate to all wells.
-
Initiate the enzymatic reaction by adding the recombinant PHD2 enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal using a suitable plate reader according to the detection reagent's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway of HIF-PHD Inhibition
Caption: HIF-α regulation in normoxia versus hypoxia/PHD inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining inhibitor IC50 values.
References
- 1. scbt.com [scbt.com]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HIF-PHIs Versus ESAs for Anemia in Chronic Kidney Disease | Docwire News [docwirenews.com]
- 6. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety of HIF prolyl hydroxylase inhibitors for anemia in dialysis patients: a systematic review and network meta-analysis [frontiersin.org]
- 8. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
A Comparative Guide to the Pharmacokinetic Profile of 2-Hydroxy-5-methoxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available experimental data on the pharmacokinetic profile of 2-Hydroxy-5-methoxynicotinic acid. This guide provides a comparative analysis based on the well-characterized pharmacokinetics of the parent compound, nicotinic acid (Niacin, Vitamin B3), and discusses the predicted influence of the hydroxyl and methoxy substituents on its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction
This compound is a derivative of nicotinic acid, a crucial vitamin and therapeutic agent used for treating dyslipidemia. Understanding the pharmacokinetic profile of novel derivatives is paramount for drug development, as it dictates the compound's efficacy, safety, and dosing regimen. This guide offers a predictive comparison to facilitate further research and development of this compound.
Comparative Pharmacokinetic Profiles: Nicotinic Acid vs. Predicted this compound
The addition of hydroxyl and methoxy groups to the nicotinic acid scaffold is expected to alter its physicochemical properties, thereby influencing its pharmacokinetic behavior.
Absorption:
-
Nicotinic Acid: Rapidly absorbed from the stomach and small intestine.[1]
-
Predicted this compound: The introduction of a polar hydroxyl group may slightly decrease the rate of passive diffusion across the gastrointestinal tract. However, the overall absorption is likely to remain efficient.
Distribution:
-
Nicotinic Acid: Widely distributed throughout the body.
-
Predicted this compound: The increased polarity due to the hydroxyl group might lead to a smaller volume of distribution compared to nicotinic acid, with potentially lower penetration into highly lipophilic tissues.
Metabolism:
-
Nicotinic Acid: Undergoes extensive metabolism in the liver. The primary metabolic pathway involves conjugation with glycine to form nicotinuric acid (NUA).[1] Other metabolites include N1-methylnicotinamide (MNA) and its subsequent oxidation products.[1]
-
Predicted this compound: The presence of the hydroxyl and methoxy groups introduces new sites for metabolic transformation.
-
Phase I Metabolism: The methoxy group is susceptible to O-demethylation by cytochrome P450 (CYP) enzymes to form a dihydroxy derivative. Aromatic hydroxylation can also occur, although the existing hydroxyl group may influence the position of further oxidation.
-
Phase II Metabolism: The hydroxyl group and the carboxylic acid group are potential sites for glucuronidation and sulfation, which would significantly increase water solubility and facilitate excretion. These conjugation reactions are expected to be major metabolic pathways.
-
Excretion:
-
Nicotinic Acid: Primarily eliminated by the kidneys, with approximately 88% of an oral dose excreted as unchanged nicotinic acid or nicotinuric acid.[1]
-
Predicted this compound: Due to the anticipated increase in polarity and the availability of new sites for conjugation, this compound and its metabolites are expected to be efficiently cleared by the kidneys. The half-life may be shorter than that of nicotinic acid if metabolism and excretion are more rapid.
Quantitative Pharmacokinetic Data for Nicotinic Acid
| Parameter | Value | Species | Reference |
| Bioavailability | Nearly complete | Human | [1] |
| Tmax (Immediate Release) | 30-60 minutes | Human | [1] |
| Plasma Half-life | ~1 hour | Human | |
| Primary Metabolite | Nicotinuric acid (NUA) | Human | [1] |
| Route of Elimination | Renal | Human | [1] |
Visualizing Metabolic Pathways
The following diagram illustrates the established metabolic pathway of nicotinic acid, which serves as a foundational reference for predicting the metabolism of its derivatives.
Metabolic pathway of Nicotinic Acid.
Experimental Protocols for Pharmacokinetic Profiling
To empirically determine the pharmacokinetic profile of this compound, the following standard experimental protocols are recommended:
1. In Vitro Metabolic Stability Assay
-
Objective: To assess the intrinsic metabolic clearance of the compound.
-
Methodology:
-
Incubate this compound (typically at 1 µM) with liver microsomes (from human and other relevant species) or hepatocytes.
-
The reaction mixture should contain a cofactor, such as NADPH, to initiate metabolic reactions.
-
Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
-
2. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the in vivo pharmacokinetic parameters after intravenous and oral administration.
-
Methodology:
-
Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous (IV) bolus and oral gavage in separate groups.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) are calculated using non-compartmental analysis.
-
Oral bioavailability (F%) is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Urine and feces can also be collected to determine the routes and extent of excretion.
-
3. Metabolite Identification
-
Objective: To identify the major metabolites of this compound.
-
Methodology:
-
Analyze plasma, urine, and feces samples from the in vivo study, as well as samples from the in vitro metabolic stability assay.
-
Use high-resolution mass spectrometry (HRMS) to detect and structurally elucidate potential metabolites.
-
Compare the metabolite profiles across different species to identify potential differences in metabolism.
-
Experimental Workflow
The following diagram outlines the logical workflow for characterizing the pharmacokinetic profile of a novel compound like this compound.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Hydroxy-5-methoxynicotinic Acid
This document provides procedural guidance for the safe handling and disposal of 2-Hydroxy-5-methoxynicotinic acid, tailored for researchers, scientists, and professionals in drug development. Given the absence of specific hazard data, a conservative approach is mandated, treating the compound as potentially hazardous.
Core Disposal Principle: Precaution and Compliance
The primary directive for the disposal of this compound is to manage it as a chemical waste product through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Procedural Steps for Disposal:
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated and compatible waste container.
-
The container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" label.
-
The label must clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's policy.
-
The storage area should be cool, dry, and well-ventilated.
-
Store away from incompatible materials. While specific incompatibilities are unknown, as a general precaution, store away from strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Disposal Request:
-
Once the container is full or you are finished with the process that generates this waste, arrange for its disposal through your institution's EHS department.
-
Follow the established procedures for requesting a chemical waste pickup.
-
Safety and Handling Information Summary
Due to the lack of a specific SDS, the following table summarizes key safety and disposal parameters based on general chemical safety principles and data from related compounds like nicotinic acid and substituted pyridines. This information should be used to inform a cautious approach to handling and disposal.
| Parameter | Information / Recommendation | Source / Rationale |
| Hazard Classification | Assumed to be a hazardous substance until proven otherwise. | Lack of specific data necessitates a conservative approach. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE: safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile). | General best practice for handling any chemical. |
| Spill Cleanup | For a solid, gently sweep up and place in the hazardous waste container. Avoid creating dust. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.[1] | Standard procedure for chemical spills. |
| Fire Fighting Measures | Use a dry chemical, carbon dioxide, or foam extinguisher. Upon combustion, may produce toxic fumes such as nitrogen oxides.[2] | Based on data for nicotinic acid. |
| Environmental Hazards | Unknown. Do not allow to enter drains or the environment. | Precautionary principle to prevent environmental contamination. |
| Disposal Method | Collection for incineration by a licensed hazardous waste disposal company. | Standard and safest method for unknown or potentially hazardous organic compounds. |
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found. The procedures outlined above are based on general laboratory chemical waste guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is not a substitute for professional safety advice and institutional protocols. Always prioritize guidance from your local Environmental Health and Safety office.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
